Product packaging for Ivacaftor(Cat. No.:CAS No. 1413431-05-6)

Ivacaftor

Cat. No.: B1146397
CAS No.: 1413431-05-6
M. Wt: 410.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivacaftor (also known as VX-770) is a selective small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . It was the first drug developed to treat an underlying cause of cystic fibrosis (CF) rather than the symptoms, representing a breakthrough in CFTR modulator research . Its primary research value lies in its mechanism of action: it binds directly to the CFTR protein at the cell surface to increase the channel-open probability (or gating) . This action is particularly significant for investigating Class III CFTR mutations (gating mutations), such as G551D, where the CFTR protein is present at the apical membrane but has impaired function . In clinical studies for responsive mutations, this compound demonstrated improved CFTR function, leading to significant enhancements in lung function (FEV1), reduced pulmonary exacerbations, and decreased sweat chloride concentrations . This compound is also a key component in combination therapies for the most common CF mutation, F508del. It is used alongside correctors like lumacaftor, tezacaftor, and elexacaftor in combination products (e.g., Orkambi, Symdeko, Trikafta) . In these regimens, correctors facilitate the trafficking of the CFTR protein to the cell surface, while this compound potentiates the channel's activity, making it a vital tool for studying complex CFTR rescue strategies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₄H₁₀D₁₈N₂O₃ B1146397 Ivacaftor CAS No. 1413431-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236281
Record name Ivacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ivacaftor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

low (<0.05 µg/mL), 2.00e-03 g/L
Record name Ivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivacaftor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

873054-44-5
Record name Ivacaftor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873054-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivacaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ivacaftor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212-215
Record name Ivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Unraveling the Gating Mechanism of CFTR: A Technical Guide to the Action of Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We will delve into the molecular interactions, quantitative effects on channel gating, and the experimental methodologies used to elucidate its function. This guide is intended for an audience with a strong background in biochemistry, biophysics, and pharmacology.

Core Mechanism of this compound Action

This compound is a CFTR potentiator that directly binds to the CFTR protein to enhance its channel opening probability (Po).[1][2] This action helps to restore the flow of chloride ions through the cell membrane, addressing the underlying defect in patients with specific CFTR gating mutations.[2][3] The binding of this compound is allosteric, meaning it modulates the channel's activity from a site distinct from the ATP-binding sites.[4]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket within the transmembrane domains (TMDs) of CFTR, at the interface between the protein and the lipid bilayer. This binding site is formed by transmembrane helices 4, 5, and 8. Photoactivatable probes have also identified interaction sites in the intracellular loop 4 (ICL4) and near transmembrane helix 8. Upon binding, this compound stabilizes the open conformation of the CFTR channel, thereby increasing the likelihood and duration of chloride ion passage.

A key aspect of this compound's mechanism is its ability to promote channel gating in a manner that is dependent on phosphorylation but can be independent of ATP hydrolysis. Normally, CFTR gating is tightly coupled to the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). This compound appears to decouple these processes, allowing for channel opening even with impaired ATP hydrolysis, which is a characteristic of some gating mutations.

Quantitative Effects of this compound on CFTR Function

The potentiation of CFTR by this compound has been quantified through various biophysical techniques, primarily patch-clamp electrophysiology. The following tables summarize key quantitative data from published studies.

CFTR VariantParameterValueExperimental ConditionReference
Wild-Type (WT)K0.5 for current stimulation0.49 ± 0.15 nMInside-out patch clamp, continuous superfusion
Wild-Type (WT)Open Probability (Po) with 1mM Mg-ATP + 2µM this compound0.79Planar lipid bilayer
Wild-Type (WT)Equilibrium Dissociation Constant (Kd)6.6 ± 1.2 nMCompetitive binding assay with radiolabeled this compound
G551DApparent Affinity (Kapp)~200-fold higher than previously reportedInside-out patch clamp
F508delApparent Affinity (Kapp)20–300-fold higher than previously reportedInside-out patch clamp
R117HFold increase in C-sweat rates3–7 foldIn vivo sweat rate measurements

Table 1: Quantitative Effects of this compound on Wild-Type and Mutant CFTR

MutationEffect of this compoundReference
G551DPotentiates channel gating
G178RPotentiates channel gating
S549NPotentiates channel gating
S549RPotentiates channel gating
G551SPotentiates channel gating
G970RPotentiates channel gating
G1244EPotentiates channel gating
S1251NPotentiates channel gating
S1255PPotentiates channel gating
G1349DPotentiates channel gating

Table 2: CFTR Gating Mutations Potentiated by this compound

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through single or multiple CFTR channels in a patch of cell membrane.

  • Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are transiently transfected to express the CFTR variant of interest. Cells are cultured on glass coverslips for 24-48 hours post-transfection.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ when filled with recording solution.

  • Recording Configuration: The inside-out patch configuration is most commonly used to allow for the controlled application of ATP, PKA, and this compound to the intracellular face of the membrane patch.

  • Solutions: The pipette (extracellular) solution typically contains a symmetrical chloride concentration (e.g., 150 mM NMDG-Cl). The bath (intracellular) solution contains a similar chloride concentration, along with MgATP (1-5 mM) to fuel channel gating and the catalytic subunit of protein kinase A (PKA, 75-100 U/mL) to phosphorylate the CFTR channel.

  • Data Acquisition and Analysis: Currents are recorded using an amplifier, filtered, and digitized. Single-channel recordings are analyzed to determine the open probability (Po) and single-channel conductance. Macroscopic currents are measured to assess the overall channel activity in response to this compound.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the high-resolution structure of CFTR in complex with this compound.

  • Protein Expression and Purification: Human CFTR (often with stabilizing mutations like E1371Q) is expressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.

  • Complex Formation: Purified CFTR is incubated with a saturating concentration of ATP and MgCl2, and a molar excess of this compound.

  • Grid Preparation and Data Collection: The protein-drug complex is applied to EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and Structure Determination: A large dataset of particle images is collected and processed using specialized software to reconstruct a 3D density map of the complex. An atomic model is then built into the density map.

Photoaffinity Labeling

This technique is used to identify the binding site(s) of a drug on its target protein.

  • Probe Synthesis: A photoactivatable analog of this compound is synthesized, typically containing a diazirine or benzophenone group.

  • Labeling: Membranes from cells expressing CFTR are incubated with the photoaffinity probe.

  • Photocrosslinking: The mixture is exposed to UV light to induce covalent crosslinking of the probe to the CFTR protein at the binding site.

  • Identification of Labeled Peptides: The labeled CFTR protein is isolated, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry to identify the specific amino acid residues that were crosslinked to the probe.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action.

CFTR_Gating_Cycle cluster_0 Normal CFTR Gating cluster_1 This compound-Potentiated Gating PKA_Phosphorylation PKA Phosphorylation of R-Domain ATP_Binding ATP Binding to NBDs PKA_Phosphorylation->ATP_Binding NBD_Dimerization NBD Dimerization ATP_Binding->NBD_Dimerization Channel_Opening Channel Opening (Cl- Efflux) NBD_Dimerization->Channel_Opening ATP_Hydrolysis ATP Hydrolysis Channel_Opening->ATP_Hydrolysis Ivacaftor_Binding This compound Binding to TMDs Channel_Opening->Ivacaftor_Binding NBD_Separation NBD Separation ATP_Hydrolysis->NBD_Separation Channel_Closing Channel Closing NBD_Separation->Channel_Closing Channel_Closing->ATP_Binding Stabilized_Open_State Stabilized Open State (Increased P_o) Ivacaftor_Binding->Stabilized_Open_State Decoupled_Gating Gating Decoupled from ATP Hydrolysis Stabilized_Open_State->Decoupled_Gating

Caption: CFTR gating cycle with and without this compound.

Experimental_Workflow_Patch_Clamp Cell_Culture Culture cells expressing CFTR variant Pipette_Prep Prepare micropipette with recording solution Cell_Culture->Pipette_Prep Giga_Seal Form giga-ohm seal with cell membrane Pipette_Prep->Giga_Seal Inside_Out Excise membrane patch (Inside-out configuration) Giga_Seal->Inside_Out Perfusion Perfuse with intracellular solution (ATP, PKA, this compound) Inside_Out->Perfusion Recording Record single-channel or macroscopic currents Perfusion->Recording Analysis Analyze for Open Probability (Po) and Conductance Recording->Analysis

Caption: Experimental workflow for patch-clamp electrophysiology.

Ivacaftor_Binding_Site cluster_TMDs Transmembrane Domains (TMDs) cluster_Cytosolic Cytosolic Loops CFTR CFTR Protein TM4 TM4 TM5 TM5 TM8 TM8 ICL4 ICL4 This compound This compound This compound->TM4 Binds in cleft This compound->TM5 This compound->TM8 This compound->ICL4 Interacts with

Caption: this compound binding sites on the CFTR protein.

References

A Technical Guide to the Chemical Synthesis of Ivacaftor (VX-770)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ivacaftor, marketed under the trade name Kalydeco®, is a landmark therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, this compound (VX-770) facilitates increased chloride ion transport by enhancing the channel-open probability of the CFTR protein on the cell surface. Its chemical structure is N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. This guide provides an in-depth overview of a common and effective chemical synthesis route for this compound, detailing the retrosynthetic strategy, key intermediate preparations, and the final amide coupling step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) disconnects the central amide bond, leading to two primary building blocks: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2) and 5-amino-2,4-di-tert-butylphenol (3). The quinoline core (2) can be further simplified through the Gould-Jacobs reaction, starting from aniline (4) and diethyl ethoxymethylenemalonate (5). The aminophenol fragment (3) is typically prepared from the commercially available 2,4-di-tert-butylphenol via a nitration and subsequent reduction sequence.

G cluster_main Retrosynthesis of this compound cluster_acid Quinolone Core Synthesis cluster_amine Aminophenol Synthesis Ivacaftor_1 This compound (1) Amide_Bond Amide Bond Disconnection Ivacaftor_1->Amide_Bond Acid_2 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (2) Amide_Bond->Acid_2 Amine_3 5-Amino-2,4-di-tert-butylphenol (3) Amide_Bond->Amine_3 Gould_Jacobs Gould-Jacobs Reaction Acid_2->Gould_Jacobs Nitro_Reduction Nitration & Reduction Amine_3->Nitro_Reduction Aniline_4 Aniline (4) Gould_Jacobs->Aniline_4 Malonate_5 Diethyl Ethoxymethylenemalonate (5) Gould_Jacobs->Malonate_5 Phenol_6 2,4-Di-tert-butylphenol (6) Nitro_Reduction->Phenol_6

Caption: Retrosynthetic analysis of this compound (VX-770).

Synthetic Pathway and Experimental Protocols

The forward synthesis involves the preparation of the two key intermediates followed by their coupling.

G DEEM Diethyl ethoxymethylenemalonate Ester_Intermediate Ester_Intermediate Phenol 2,4-Di-tert-butylphenol Nitro_Intermediate 2,4-Di-tert-butyl -5-nitrophenol Phenol->Nitro_Intermediate Nitration Acid_Intermediate 4-Oxo-1,4-dihydroquinoline -3-carboxylic acid This compound This compound Acid_Intermediate->this compound Amide Coupling (HATU, DIPEA) Amine_Intermediate 5-Amino-2,4-di-tert -butylphenol Nitro_Intermediate->Amine_Intermediate Reduction (Pd/C, H₂ source) Aniline Aniline Aniline->Ester_Intermediate Gould-Jacobs Reaction Ester_Intermediate->Acid_Intermediate Saponification (NaOH)

Caption: Forward synthesis pathway for this compound (VX-770).
Part 1: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2)

This synthesis is a two-step process starting with the Gould-Jacobs reaction to form the quinoline ester, followed by saponification.

Step 1a: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This step employs the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1][2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[3]

Experimental Protocol: Aniline (2.0 mmol, 0.16 mL) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL) are combined in a microwave vial. The mixture is heated to 300 °C using a microwave synthesis system for 5 minutes. After cooling to room temperature, the precipitated product is filtered, washed with ice-cold acetonitrile (3 mL), and dried under vacuum.[3]

ParameterValueReference
Yield 47%[3]
Purity >95%

Step 1b: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

Experimental Protocol: Ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) is suspended in a 2N sodium hydroxide solution (150 mL). The reaction mixture is stirred under reflux for 2 hours. After completion, the mixture is cooled to room temperature and filtered to remove any insoluble material. The filtrate is then acidified to a pH of 4 with 2N HCl, causing a white precipitate to form. This precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product.

ParameterValueReference
Yield 92% (10.5 g)
Appearance Pale white solid
¹H NMR (DMSO-d₆) δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H)
Part 2: Synthesis of 5-amino-2,4-di-tert-butylphenol (3)

This intermediate is synthesized via nitration of 2,4-di-tert-butylphenol, followed by catalytic reduction of the nitro group.

Experimental Protocol (Reduction Step): To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), Pd-5% wt on activated carbon (900 mg) is added. The reaction is stirred at reflux for 2 hours. The mixture is then cooled to room temperature and filtered through Celite. The Celite pad is washed with methanol, and the combined filtrates are concentrated under reduced pressure to yield the product.

ParameterValueReference
Yield Quantitative (1.66 g)
Appearance Grey solid
¹H NMR (400 MHz, DMSO-d₆) δ 8.64 (s, 1H, OH), 6.84 (s, 1H), 6.08 (s, 1H), 4.39 (s, 2H, NH₂), 1.27 (m, 18H)
ESI-MS 222.4 m/z [M+H]⁺
Part 3: Amide Coupling to Synthesize this compound (1)

The final step is the formation of the amide bond between the quinoline carboxylic acid (2) and the aminophenol (3) using a suitable coupling agent, such as HATU.

Experimental Protocol: A mixture of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.25 g, 1.32 mmol), N,N-diisopropylethylamine (DIPEA) (0.97 mL, 5.38 mmol), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.01 g, 2.64 mmol) in dimethylformamide (DMF) (5 mL) is stirred at 25 °C for 10 minutes. 5-amino-2,4-di-tert-butylphenol (0.58 g, 2.64 mmol) is then added in one portion. The reaction is stirred until completion, typically monitored by TLC or HPLC. The final product is then isolated and purified, often by column chromatography, to yield this compound.

ParameterValueReference
Coupling Agent HATU
Base DIPEA
Solvent DMF
Temperature 25 °C
Reported Yield 71% (after chromatography)

This guide outlines a robust and well-documented synthetic route to this compound. The procedures described are scalable and utilize common reagents in medicinal chemistry, providing a solid foundation for researchers in the field of drug development and organic synthesis.

References

The Discovery and Development of Ivacaftor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ivacaftor (formerly VX-770, marketed as Kalydeco®) represents a landmark achievement in precision medicine, being the first therapeutic agent to target the underlying molecular defect in a subset of patients with cystic fibrosis (CF). As a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, this compound enhances the channel's open probability, thereby restoring chloride ion flow across the epithelial cell surface. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the high-throughput screening campaign that led to its identification, the preclinical characterization of its activity, and the pivotal clinical trials that established its safety and efficacy. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols for foundational assays are provided. Furthermore, signaling pathways and developmental workflows are visualized using the DOT language to facilitate a deeper understanding of this transformative therapy.

Discovery and Preclinical Development

The journey to this compound began with a strategic shift from treating the symptoms of cystic fibrosis to targeting the root cause: a defective CFTR protein. This endeavor was spearheaded by Vertex Pharmaceuticals in collaboration with the Cystic Fibrosis Foundation.[1][2][3]

High-Throughput Screening (HTS) and Lead Identification

This compound was identified through an extensive high-throughput screening of over 228,000 small-molecule compounds.[4] The primary goal was to find "potentiators"—compounds that could enhance the function of CFTR channels already present on the cell surface.

Experimental Protocol: High-Throughput Screening for CFTR Potentiators

  • Assay Principle: The HTS assay was a cell-based fluorescence membrane potential assay designed to detect changes in chloride ion transport. It utilized the halide sensitivity of the Yellow Fluorescent Protein (YFP). Iodide influx into the cells quenches the YFP fluorescence, and a functional CFTR channel facilitates this influx. Potentiators are identified by their ability to increase the rate of fluorescence quenching in the presence of a CFTR agonist like forskolin.

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a G551D-mutant human CFTR and a halide-sensitive YFP were used. The G551D mutation results in a CFTR protein that is trafficked to the cell surface but has a severe gating defect (low channel open probability).

  • Procedure:

    • FRT-G551D-CFTR cells were plated in multi-well microplates.

    • Cells were incubated with the library compounds.

    • A CFTR agonist (e.g., forskolin) was added to activate the CFTR channels.

    • An iodide-containing solution was rapidly added, and the rate of YFP fluorescence quenching was measured using a plate reader.

    • Compounds that significantly increased the rate of quenching compared to control wells were identified as primary hits.

  • Lead Optimization: VX-770 (this compound) emerged as a lead compound from this screening and subsequent medicinal chemistry optimization efforts.

Preclinical Characterization

Following its identification, this compound underwent rigorous preclinical testing to characterize its mechanism and efficacy in vitro.

Experimental Protocol: Ussing Chamber Electrophysiology

  • Purpose: To directly measure CFTR-mediated chloride secretion in polarized epithelial cell monolayers.

  • Cell Models: Primary cultures of human bronchial epithelial (HBE) cells from CF patients (with G551D/F508del or F508del/F508del mutations) and non-CF donors were used. Recombinant cell lines like FRT cells were also used for initial characterization.

  • Procedure:

    • Epithelial cells are grown on permeable filter supports to form a polarized monolayer, separating apical and basolateral chambers.

    • The monolayer is mounted in an Ussing chamber, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc) is a measure of net ion transport.

    • A chloride ion gradient is established across the monolayer.

    • CFTR is activated with a cAMP agonist (e.g., forskolin).

    • This compound is added to the apical side, and the change in Isc is measured. An increase in Isc reflects an increase in chloride secretion through CFTR channels.

  • Key Findings: In HBE cells with the G551D mutation, this compound potentiated chloride secretion to approximately 50% of the level seen in non-CF HBE cells. The effect was significantly lower in cells homozygous for the F508del mutation, as this mutation primarily causes a trafficking defect, resulting in less CFTR protein at the cell surface for this compound to act upon.

Mechanism of Action

This compound is a CFTR potentiator. It acts by binding directly to the CFTR protein and increasing the probability that the channel will be open, a process known as "gating". This allows for an increased flow of chloride ions through the channel. Mechanistic studies suggest that this compound promotes a decoupling between the CFTR gating cycle and the ATP hydrolysis cycle that normally controls channel closing. By stabilizing the open state of the channel, it prolongs the duration of chloride transport for each channel opening event.

Closed_N Closed State Open_N Open State (Brief) Closed_N->Open_N ATP Binding Hydrolysis_N ATP Hydrolysis Open_N->Hydrolysis_N Gating Closed_Again_N Closed State Hydrolysis_N->Closed_Again_N Channel Closing Closed_I Closed State Open_I Open State (Prolonged) Closed_I->Open_I ATP Binding Decoupling This compound Binding (Decouples Gating from Hydrolysis) Open_I->Decoupling Closed_Again_I Closed State Open_I->Closed_Again_I Delayed Closing Decoupling->Open_I Stabilizes Open State

Caption: this compound's mechanism of potentiating the CFTR channel.

Pharmacokinetics

This compound is administered orally and is recommended to be taken with fat-containing food to increase its absorption significantly. It is highly bound to plasma proteins and is extensively metabolized in the liver, primarily by the CYP3A enzyme system.

This compound This compound (Oral) GI_Tract GI Absorption (Enhanced with fat) This compound->GI_Tract Plasma Plasma (99% Protein Bound) GI_Tract->Plasma Liver Liver Metabolism Plasma->Liver CYP3A CYP3A Liver->CYP3A M1 M1 Metabolite (Active, ~1/6 potency) CYP3A->M1 M6 M6 Metabolite (Inactive) CYP3A->M6 Feces Elimination (Mainly Feces, ~88%) M1->Feces M6->Feces

Caption: The metabolic pathway of this compound.

Table 1: Pharmacokinetic Properties of this compound

ParameterValueReference(s)
Absorption
Tmax (fed state)~5 hours
BioavailabilityIncreased 2.5- to 4-fold with fat-containing food
Distribution
Apparent Volume of Distribution (Vd/F)353 (122) L
Plasma Protein Binding~99% (primarily to alpha 1-acid glycoprotein and albumin)
Metabolism
Primary EnzymeCYP3A
Active MetaboliteM1 (approx. 1/6th the potency of this compound)
Inactive MetaboliteM6 (less than 1/50th the potency of this compound)
Elimination
Primary RouteFeces (~87.8%)
Apparent Terminal Half-life~12-14 hours
Apparent Clearance (CL/F)17.3 (8.4) L/hr

Clinical Development

The clinical development of this compound was a multi-phase process that ultimately led to its approval as the first disease-modifying therapy for cystic fibrosis.

cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market HTS HTS (>228,000 compounds) Lead_Opt Lead Optimization (VX-770 Identified) HTS->Lead_Opt In_Vitro In Vitro Validation (HBE Cells, Ussing Chamber) Lead_Opt->In_Vitro Phase1 Phase 1 (Safety/PK in Healthy Volunteers) In_Vitro->Phase1 Phase2 Phase 2 (Proof-of-Concept in G551D Pts) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy/Safety Trials) Phase2->Phase3 Approval FDA Approval (Jan 2012, G551D) Phase3->Approval Expansion Label Expansions (Other mutations, Pediatrics) Approval->Expansion

Caption: The workflow for this compound's discovery and development.

Phase 2 Studies

Phase 2 trials provided the first evidence of clinical benefit in patients. A key study in 39 patients with at least one G551D mutation demonstrated significant improvements in lung function and other markers of disease after treatment with VX-770. These promising results paved the way for larger, pivotal Phase 3 trials.

Phase 3 Studies

The efficacy and safety of this compound were confirmed in several Phase 3, randomized, placebo-controlled trials across different patient populations defined by age and specific CFTR mutations.

Experimental Protocol: Sweat Chloride Test

  • Purpose: To measure the concentration of chloride in sweat. It serves as a primary diagnostic test for CF and a key pharmacodynamic biomarker for CFTR modulator efficacy.

  • Procedure (Pilocarpine Iontophoresis):

    • A small area of skin (usually the forearm) is cleaned.

    • Two electrodes are placed on the skin. One is covered with a gauze pad soaked in pilocarpine, a drug that stimulates sweating. The other is soaked in a salt solution.

    • A weak electrical current is passed through the electrodes, causing the pilocarpine to be delivered into the skin and induce localized sweating.

    • After a set period, the electrodes are removed, and the stimulated area is cleaned.

    • A sweat collection device is placed over the area to absorb the sweat.

    • The collected sweat is analyzed to determine its chloride concentration.

  • Interpretation: A sweat chloride level >60 mmol/L is consistent with a diagnosis of CF. A significant reduction in sweat chloride following treatment indicates restoration of CFTR function. This compound was the first agent to show a reduction in sweat chloride to levels below this diagnostic threshold in many patients.

Table 2: Summary of Pivotal Phase 3 Clinical Trial Results for this compound Monotherapy

Study Name (Mutation)Patient PopulationNDurationPrimary Endpoint Result (vs. Placebo)Key Secondary Endpoint Results (vs. Placebo)Reference(s)
STRIVE (G551D)Ages ≥12 years16148 weeksMean absolute change in ppFEV₁: +10.6 percentage pointsSweat Chloride: -48.1 mmol/L; Weight Gain: +2.7 kg; Pulmonary Exacerbations: 55% risk reduction
ENVISION (G551D)Ages 6-11 years5248 weeksMean absolute change in ppFEV₁: +12.5 percentage points (at 24 wks)Sweat Chloride: -54.0 mmol/L; Weight Gain: +2.8 kg
KONNECTION (non-G551D Gating)Ages ≥6 years398 weeks (crossover)Mean absolute change in ppFEV₁: +10.7 percentage pointsSweat Chloride: -49.1 mmol/L; CFQ-R Score: +8.6 points
KONDUCT (R117H)Ages ≥6 years6924 weeksMean absolute change in ppFEV₁: +2.1 percentage points (p=0.20, all ages); +5.0 percentage points (p=0.01, ages ≥18)Sweat Chloride: -24.0 mmol/L
Pediatric Development

Following its success in adults and older children, this compound was studied in younger pediatric populations to assess its safety, pharmacokinetics, and efficacy in preventing disease progression.

Table 3: this compound Efficacy in Pediatric Populations

Study NamePatient PopulationNKey FindingsReference(s)
KIWI Ages 2-5 years34Well-tolerated; PK exposure similar to adults; Mean sweat chloride reduction of 47.1 mmol/L; Improvements in markers of pancreatic function.
ARRIVAL Ages 4 to <24 months17 (4-<12mo cohort)Well-tolerated with no new safety concerns; Mean sweat chloride reduction of 61.9 mmol/L; Improvements in markers of pancreatic function.

Regulatory History and Conclusion

The robust data from the clinical development program led to a rapid regulatory review.

  • January 31, 2012: The U.S. FDA approved this compound (Kalydeco) for patients aged 6 and older with the G551D mutation, just three months after the New Drug Application was submitted.

  • Subsequent Approvals: The label has since been expanded multiple times to include additional gating and residual function mutations, as well as progressively younger age groups, with the most recent approvals for infants as young as one month old.

The discovery and development of this compound marked a paradigm shift in CF treatment, demonstrating that targeting the fundamental protein defect could lead to profound clinical benefits. It laid the groundwork for the development of subsequent CFTR modulators, including correctors and combination therapies, which now provide effective treatment for the vast majority of the CF population. The success of this compound stands as a testament to the power of targeted drug discovery, collaborative research, and a deep understanding of disease pathophysiology.

References

Early-Stage Research on Ivacaftor Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research concerning analogs of Ivacaftor, a cornerstone therapy for cystic fibrosis. It details the core scientific principles, experimental methodologies, and key findings in the ongoing quest for novel and improved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.

Introduction to CFTR Potentiators and this compound

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for an anion channel critical for ion and water transport across epithelial surfaces. Malfunctioning CFTR protein leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system. CFTR modulators are a class of drugs that target the defective protein directly. Potentiators, such as this compound (VX-770), are small molecules that bind to the CFTR protein and increase the probability of the channel being open, thereby enhancing chloride ion transport. While this compound has been a breakthrough for patients with specific CFTR mutations, ongoing research focuses on developing analogs with improved potency, broader applicability to different CFTR mutations, and optimized pharmacokinetic profiles.

Key this compound Analogs and Quantitative Data

Early-stage research has yielded several promising this compound analogs. The following tables summarize the in vitro potency of some of these compounds, providing a clear comparison of their activity.

Table 1: Potency of Early-Stage this compound Analogs

CompoundTarget CFTR MutantAssay TypeEC50 (nM)Efficacy (% of VX-770)Reference
GLPG1837 F508del (low temp rescued)YFP Halide Assay3.5 ± 0.2-
G551D/F508delTECC159173%
R334W/F508delTECC40.7162%
GLPG2451 F508del (low temp rescued)YFP Halide Assay11.1 ± 3.6-
G551D/F508delTECC675147%
R334W/F508delTECC40.3161%
Compound '358' Wild-TypePatch Clamp2200 ± 600-
(S)-'853' Wild-TypePatch Clamp2100 ± 900-
CoPo-22 G551DFluorescence Plate Reader~5000Lower than genistein
Wild-TypeShort-Circuit Current~10000-

Table 2: Relative Potency of this compound Metabolites

CompoundDescriptionRelative Potency (vs. This compound)Reference
M1 (hydroxymethyl-ivacaftor) Active Metabolite~1/6th
M6 (this compound-carboxylate) Inactive Metabolite~1/50th

Experimental Protocols

The characterization of this compound analogs relies on a suite of specialized in vitro assays. Below are detailed methodologies for three key experiments.

YFP-Based Halide Influx Assay

This high-throughput screening assay is used to measure CFTR-mediated halide transport.

  • Cell Culture and Transfection:

    • HEK293 cells are co-transfected with a plasmid encoding the CFTR mutant of interest and a plasmid encoding a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., H148Q/I152L).

    • Transfected cells are seeded in 96- or 384-well black, clear-bottom plates.

    • For temperature-sensitive mutants like F508del, cells are often incubated at a lower temperature (e.g., 27°C) for 24-48 hours to facilitate protein trafficking to the cell surface.

  • Assay Procedure:

    • Cells are washed with a chloride-containing buffer (e.g., PBS).

    • The cells are then incubated with the test compounds (this compound analogs) at various concentrations for a defined period.

    • A CFTR agonist, such as forskolin, is added to activate the CFTR channels.

    • The assay is initiated by replacing the chloride-containing buffer with an iodide-containing buffer.

    • The influx of iodide through open CFTR channels quenches the YFP fluorescence.

    • The rate of fluorescence quenching is measured over time using a fluorescence plate reader.

  • Data Analysis:

    • The initial rate of fluorescence decrease is proportional to the CFTR-mediated iodide influx.

    • Dose-response curves are generated by plotting the rate of quenching against the compound concentration to determine the EC50.

Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.

  • Cell Culture:

    • Primary human bronchial epithelial (HBE) cells or other suitable epithelial cell lines are cultured on permeable supports.

    • The cells are grown until they form a polarized and confluent monolayer with high transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

    • Both compartments are filled with identical physiological saline solutions and maintained at 37°C.

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

    • To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is typically blocked with amiloride.

    • CFTR is then activated with a cAMP agonist cocktail (e.g., forskolin and IBMX).

    • The test compound is added to the apical or basolateral chamber, and the change in Isc is recorded.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • The change in Isc upon addition of the test compound reflects the potentiation of CFTR activity.

    • Dose-response curves are constructed to calculate EC50 values.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual CFTR channels.

  • Cell Preparation:

    • Cells expressing the CFTR channel of interest are cultured on glass coverslips.

  • Recording Configuration:

    • The excised inside-out patch-clamp configuration is most commonly used to study CFTR, as it allows for the application of ATP and protein kinase A (PKA) to the intracellular face of the membrane patch.

    • A glass micropipette with a small tip opening is sealed onto the cell membrane. The patch of membrane under the pipette tip is then excised from the cell.

  • Experimental Procedure:

    • The intracellular face of the membrane patch is perfused with a solution containing ATP and PKA to activate the CFTR channels.

    • The current flowing through the single CFTR channel(s) in the patch is recorded at a constant holding potential.

    • The test compound is then added to the bath solution, and the change in channel activity is recorded.

  • Data Analysis:

    • The open probability (Po) of the channel is calculated as the fraction of time the channel spends in the open state.

    • An increase in Po in the presence of the compound indicates potentiation.

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound analogs involve understanding complex biological pathways and structured experimental processes.

CFTR Activation Signaling Pathway

The activation of the CFTR channel is a multi-step process involving phosphorylation and ATP binding. This compound and its analogs act at the level of the channel protein to increase its open probability.

Unlocking the Gate: An In-depth Technical Guide to Ivacaftor's Potentiation of the CFTR Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental evaluation of Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. It is designed to serve as a detailed resource for professionals in the field of cystic fibrosis research and drug development, offering insights into the potentiation of the CFTR channel by this groundbreaking therapeutic agent.

Executive Summary

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. These mutations lead to dysfunctional or absent CFTR protein, resulting in a cascade of downstream effects, most notably the accumulation of thick, sticky mucus in various organs. This compound (VX-770) represents a paradigm shift in CF therapy as the first approved drug that directly targets the underlying protein defect. It acts as a "potentiator," a molecule that increases the channel open probability (Po) of CFTR, thereby restoring its function. This guide delves into the core of this compound's mechanism, the experimental methodologies used to characterize its action, and the quantitative data that underscore its efficacy.

This compound's Mechanism of Action: Allosteric Potentiation of the CFTR Channel

This compound's primary mechanism of action is the potentiation of CFTR channel gating. In specific CFTR mutations, particularly "gating" mutations like G551D, the CFTR protein is present at the cell surface but fails to open and close properly, severely limiting ion flow. This compound directly binds to the CFTR protein to induce a conformational change that stabilizes the open state of the channel, thus increasing the likelihood of chloride and bicarbonate ion transport.[1]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to an allosteric site on the CFTR protein, at the interface between the transmembrane (TM) helices TM4, TM5, and TM8.[2][3] This binding is thought to stabilize the open conformation of the channel in a manner that is independent of the ATP-binding and hydrolysis cycle that normally governs CFTR gating.[4] Further research using photoactivatable probes has suggested the involvement of an additional binding site within the fourth intracellular loop (ICL4), indicating a potentially complex, multi-site interaction that leads to potentiation.[5]

The potentiation by this compound is not only effective for gating mutations but can also enhance the function of other mutant forms of CFTR, including the most common mutation, F508del, once it has been trafficked to the cell surface by corrector drugs.

Key Experimental Protocols for Characterizing this compound's Activity

A variety of sophisticated experimental techniques are employed to elucidate and quantify the effects of this compound on CFTR function. These assays range from single-channel recordings to clinical outcome measures.

Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the activity of single ion channels or the total ionic current across a cell membrane.

Objective: To measure the open probability (Po) of single CFTR channels and whole-cell CFTR currents in response to this compound.

Methodology:

  • Cell Culture: Cells expressing the CFTR mutant of interest (e.g., CHO, HEK293, or primary human bronchial epithelial cells) are cultured on glass coverslips.

  • Pipette and Bath Solutions:

    • Pipette (Extracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES, pH 7.4.

    • Bath (Intracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 EGTA, 10 TES, 1 MgATP, and 75 nM PKA catalytic subunit, pH 7.4.

  • Recording Configuration: The inside-out patch configuration is commonly used to allow for the application of ATP and PKA to the intracellular face of the membrane patch.

  • Voltage-Clamp Protocol: The membrane potential is typically held at a constant voltage (e.g., -80 mV) to record single-channel currents. For whole-cell recordings, a voltage ramp or step protocol (e.g., steps from -100 mV to +100 mV) is applied.

  • Data Acquisition and Analysis: Single-channel recordings are analyzed to determine the Po, which is the fraction of time the channel is in the open state. Whole-cell currents are measured as the change in current in response to CFTR activators and inhibitors.

Ussing Chamber Assay

The Ussing chamber is used to measure ion transport across an intact epithelial monolayer.

Objective: To quantify the net transepithelial chloride secretion mediated by CFTR in response to this compound.

Methodology:

  • Cell Culture: Polarized epithelial cells (e.g., primary human bronchial or nasal epithelial cells) are grown on permeable filter supports.

  • Chamber Setup: The filter support is mounted between two chambers filled with Ringer's solution.

  • Ringer's Solution Composition (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄, and 10 glucose, gassed with 95% O₂/5% CO₂ at 37°C.

  • Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped to 0 mV, and the resulting current (Isc) is a measure of net ion transport.

  • Pharmacological Manipulation:

    • Amiloride is added to the apical side to block sodium absorption through the epithelial sodium channel (ENaC).

    • Forskolin and IBMX are added to increase intracellular cAMP and activate CFTR.

    • This compound is then added to the apical side to potentiate CFTR-mediated chloride secretion.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

Western Blotting for CFTR Protein Expression

This biochemical technique is used to assess the maturation and quantity of the CFTR protein.

Objective: To determine the levels of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR protein.

Methodology:

  • Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The relative amounts of Band B and Band C provide an indication of CFTR trafficking and maturation.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been extensively quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound on CFTR Function

CFTR MutationExperimental SystemAssayThis compound ConcentrationFold Increase in CFTR Activity (approx.)Reference
G551DFischer Rat Thyroid (FRT) cellsMembrane Potential Assay100 nM (EC₅₀)~10-fold
G551DExcised Inside-Out PatchPatch-Clamp1 µM~5-fold in Po
F508del (corrected)Human Bronchial Epithelial CellsUssing Chamber100 nM~1.5 to 2-fold
R117HFRT cellsMembrane Potential Assay250 nM (EC₅₀)~4-fold

Table 2: Clinical Efficacy of this compound in Patients with the G551D Mutation

Outcome MeasureBaseline (Mean)Change after 48 Weeks of this compound (Mean)p-valueReference
Percent Predicted FEV₁63.6%+10.6 percentage points<0.001
Sweat Chloride Concentration95.7 mmol/L-48.1 mmol/L<0.001
Weight56.1 kg+2.7 kg<0.001
CFQ-R Respiratory Domain Score66.7+8.6 points<0.001

Visualizing the Molecular and Experimental Landscape

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

CFTR_Potentiation cluster_membrane Cell Membrane CFTR_closed CFTR (Closed State) CFTR_open CFTR (Open State) CFTR_closed->CFTR_open Channel Opening CFTR_closed->CFTR_open Stabilizes Open State CFTR_open->CFTR_closed Channel Closing Cl_ions Chloride & Bicarbonate Ions CFTR_open->Cl_ions Permeation ATP ATP Binding & Hydrolysis ATP->CFTR_closed Gating Cycle This compound This compound This compound->CFTR_closed Binds to Allosteric Site Efflux Ion Efflux Cl_ions->Efflux

This compound's potentiation of the CFTR channel.

Ussing_Chamber_Workflow start Mount Epithelial Monolayer in Ussing Chamber equilibrate Equilibrate and Measure Baseline Isc start->equilibrate add_amiloride Add Amiloride (Apical) Block ENaC equilibrate->add_amiloride add_forskolin Add Forskolin/IBMX (Apical/Basolateral) Activate CFTR add_amiloride->add_forskolin add_this compound Add this compound (Apical) Potentiate CFTR add_forskolin->add_this compound add_inhibitor Add CFTRinh-172 (Apical) Inhibit CFTR add_this compound->add_inhibitor analyze Analyze Change in Isc add_inhibitor->analyze Patch_Clamp_Workflow start Prepare Cell Culture on Coverslip pipette Fabricate and Fill Micropipette start->pipette seal Form Giga-ohm Seal on Cell Membrane pipette->seal excise Excise Membrane Patch (Inside-Out) seal->excise perfuse Perfuse with Intracellular Solution (ATP + PKA) excise->perfuse record_base Record Baseline Channel Activity perfuse->record_base apply_this compound Apply this compound to Bath record_base->apply_this compound record_this compound Record Potentiated Channel Activity apply_this compound->record_this compound analyze Analyze Open Probability (Po) record_this compound->analyze

References

a foundational studies on Ivacaftor's effect on chloride ion transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes the CFTR protein, an ion channel primarily responsible for the transport of chloride ions across the apical membrane of epithelial cells.[2][3] Dysfunctional or absent CFTR protein leads to impaired ion transport, resulting in the production of thick, sticky mucus, which is a hallmark of CF and leads to multi-organ dysfunction, particularly affecting the respiratory and digestive systems.[1]

Ivacaftor (formerly VX-770) represents a paradigm shift in CF therapy. Unlike treatments that address symptoms, this compound is a CFTR potentiator that targets the underlying molecular defect for specific CFTR mutations. It is approved for patients with certain "gating" mutations, such as the G551D mutation, where the CFTR protein is present at the cell surface but has a defective opening mechanism. This document provides a technical overview of the foundational studies that elucidated the mechanism and clinical efficacy of this compound in restoring chloride ion transport.

Mechanism of Action

This compound's primary mechanism is to enhance the open probability (or gating) of the CFTR channel. For CFTR proteins with gating mutations like G551D, the channel remains predominantly closed, severely restricting chloride ion flow despite being correctly localized to the cell membrane. This compound binds directly to these defective CFTR proteins, inducing a conformational change that stabilizes the open state of the channel. This potentiation allows for a significant increase in chloride transport across the epithelial membrane, helping to restore hydration of the airway surface and improve mucus clearance. While the exact binding site and the precise molecular interactions are still under investigation, it is understood that this compound's action is independent of the ATP-binding and hydrolysis cycle that normally governs CFTR gating, inducing a non-conventional mode of channel opening.

Ivacaftor_Mechanism cluster_membrane Apical Cell Membrane cluster_effects Physiological Effects CFTR_closed G551D-CFTR Channel (Closed State) CFTR_open G551D-CFTR Channel (Open State) CFTR_closed->CFTR_open Increases Open Probability Chloride_out Chloride Ions (Extracellular) CFTR_open->Chloride_out This compound This compound This compound->CFTR_closed Binds to Channel Increased_Transport Increased Chloride Transport Chloride_out->Increased_Transport Chloride_in Chloride Ions (Intracellular) Chloride_in->CFTR_open Flows Through Channel Mucus_Hydration Improved Mucus Hydration Increased_Transport->Mucus_Hydration Symptom_Alleviation Alleviation of CF Symptoms Mucus_Hydration->Symptom_Alleviation

This compound directly binds to defective CFTR channels, increasing their open probability.

Experimental Protocols

The foundational research on this compound utilized a range of in vitro, ex vivo, and in vivo techniques to characterize its effect on CFTR function.

1. Ussing Chamber Electrophysiology: This is a cornerstone technique for measuring ion transport across epithelial tissues.

  • Methodology: Human bronchial epithelial (HBE) cells from CF patients or other epithelial cell lines expressing mutant CFTR are cultured on permeable supports to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides. A voltage clamp is used to measure the short-circuit current (Isc), a direct measure of net ion transport. To specifically measure CFTR-mediated chloride current, a chloride ion gradient is established across the monolayer, and other ion channels are blocked. CFTR is then activated with a cAMP agonist (e.g., forskolin), and the change in Isc upon addition of this compound is measured. The current is subsequently inhibited with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm its origin.

2. Patch-Clamp Technique: This electrophysiological method allows for the study of individual ion channels.

  • Methodology: A glass micropipette with a very small opening is sealed onto the surface of a cell expressing the CFTR channel. In the "cell-attached" or "excised-patch" configuration, the current flowing through a single CFTR channel can be recorded. This allows for direct measurement of the channel's open probability (Po). By adding this compound to the solution bathing the cell or the excised patch, researchers can directly observe the increase in the frequency and duration of channel openings, providing definitive evidence of its role as a potentiator.

3. Sweat Chloride Test: A critical diagnostic and biomarker assay for CF.

  • Methodology: Pilocarpine is applied to a small area of skin on the forearm to stimulate sweat production via iontophoresis. The sweat is then collected on a filter paper or in a macroduct coil. The chloride concentration in the collected sweat is measured. In clinical trials, sweat chloride levels were measured at baseline and at various time points after initiating this compound treatment to provide a quantitative in vivo measure of restored CFTR function.

4. Nasal Potential Difference (NPD): An in vivo measurement of ion transport across the nasal epithelium.

  • Methodology: An exploring electrode is placed on the surface of the nasal mucosa, and a reference electrode is placed on the forearm. The potential difference is measured as different solutions are perfused over the nasal epithelium. To measure CFTR function, a solution with low chloride and amiloride (to block sodium channels) is perfused, followed by a solution containing a cAMP agonist like isoproterenol to activate CFTR. The change in potential difference upon CFTR activation reflects chloride secretion. The effect of this compound can be assessed by comparing NPD measurements before and after treatment.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_invivo In Vivo Clinical Assessment cluster_data Data Analysis Cell_Culture Patient-derived Epithelial Cells (e.g., HBE, Nasal) Ussing Ussing Chamber Assay (Measure Isc) Cell_Culture->Ussing Patch Patch-Clamp (Measure Po) Cell_Culture->Patch Analysis Compare Pre- and Post-Treatment Data vs. Placebo Ussing->Analysis Patch->Analysis Patient CF Patient with Gating Mutation Treatment Administer this compound or Placebo Patient->Treatment Sweat_Test Sweat Chloride Test Treatment->Sweat_Test NPD_Test Nasal Potential Difference (NPD) Treatment->NPD_Test PFT_Test Pulmonary Function Tests (FEV1) Treatment->PFT_Test Sweat_Test->Analysis NPD_Test->Analysis PFT_Test->Analysis

A generalized workflow for evaluating this compound's efficacy from in vitro to clinical studies.

Quantitative Data on this compound's Efficacy

Clinical trials, such as the pivotal Phase 3 STRIVE and ENVISION studies, provided robust quantitative data on the clinical benefits of this compound in patients with the G551D mutation.

Table 1: Change in Sweat Chloride Concentration

Study (Patient Age)Treatment GroupBaseline Mean Sweat Chloride (mmol/L)Mean Change from Baseline at Week 24/48 (mmol/L)Reference
STRIVE (≥12 years)This compound 150 mg twice daily~100.0-48.1 (at Week 48)
Placebo~100.0No significant change
ENVISION (6-11 years)This compoundNot specified-53.5 (treatment difference at Week 48)
Phase 2 (≥18 years)This compound 150 mgNot specified-59.5 (median change)

Table 2: Improvement in Lung Function (Percent Predicted FEV₁)

Study (Patient Age)Treatment GroupBaseline Mean FEV₁ (% predicted)Mean Absolute Change from Baseline at Week 24Reference
STRIVE (≥12 years)This compound 150 mg twice daily~64.6+10.6%
Placebo~64.6No significant change
Non-G551D Gating Mutations (Mean age 25.6)This compound68%+10.9% (at 6 months)

Table 3: Reduction in Risk of Pulmonary Exacerbations

StudyTreatment GroupFindingReference
STRIVE This compound 150 mg twice daily55% reduction in the risk of pulmonary exacerbations compared to placebo

Conclusion

The foundational studies on this compound were instrumental in validating a new therapeutic strategy for Cystic Fibrosis: targeting the specific molecular defects of the CFTR protein. Through a combination of detailed in vitro mechanistic studies and rigorous clinical trials, researchers demonstrated that this compound effectively potentiates the G551D-CFTR channel, leading to restored chloride ion transport. This restoration of channel function translates into significant and sustained clinical benefits, including normalized sweat chloride levels, improved lung function, and a better quality of life for patients. The success of this compound has paved the way for the development of other CFTR modulators and combination therapies, heralding a new era of personalized medicine for individuals with Cystic Fibrosis.

References

Methodological & Application

Application Notes and Protocols for Ivacaftor Studies Using Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing primary human bronchial epithelial (HBE) cells as a robust in vitro model system for studying the efficacy and mechanism of action of Ivacaftor, a CFTR potentiator. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating this compound's therapeutic potential in cystic fibrosis (CF) research.

Introduction

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of dysfunctional CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1][2] Defective CFTR function results in abnormal ion and fluid transport, leading to the accumulation of thick, sticky mucus in various organs, particularly the lungs.[2][3]

This compound (VX-770) is a CFTR potentiator designed to increase the channel-open probability (gating) of the CFTR protein at the cell surface. It is particularly effective for CF patients with specific gating mutations, such as the G551D mutation, where the CFTR protein is present on the cell surface but functions improperly. Primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) provide a physiologically relevant model that recapitulates the morphology and function of the human airway epithelium, making them an invaluable tool for pre-clinical evaluation of CFTR modulators like this compound.

Core Applications

  • Assessment of CFTR Function: Quantifying the effect of this compound on CFTR-mediated ion transport.

  • Mechanism of Action Studies: Investigating how this compound modulates CFTR protein expression, localization, and channel gating.

  • Drug Efficacy Screening: Evaluating the potency and efficacy of this compound and other CFTR modulators.

Data Presentation

Table 1: Effect of this compound on CFTR-Mediated Chloride Transport in Primary HBE Cells (G551D Mutation)
Treatment ConditionChange in Short-Circuit Current (ΔIsc) (µA/cm²)Fold Change vs. VehicleReference
Vehicle (DMSO)Baseline1.0
Forskolin (10 µM)Variable (low response)-
This compound (1 µM - 10 µM) + Forskolin (10 µM)Significant Increase>10

Note: The exact values for ΔIsc can vary depending on the specific HBE donor, culture conditions, and experimental setup.

Table 2: Impact of this compound on Sweat Chloride Concentration in Patients with G551D Mutation
Treatment GroupMean Change from Baseline (mmol/L)p-valueReference
This compound-48.1 to -48.8<0.001
PlaceboMinimal Change-

Note: While not a direct measure in HBE cells, this clinical data correlates with the functional improvements observed in vitro.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the expansion and differentiation of primary HBE cells to form a pseudostratified epithelium.

Materials:

  • Cryopreserved primary HBE cells

  • Bronchial Epithelial Growth Medium (BEGM)

  • Air-Liquid Interface (ALI) differentiation medium

  • Collagen-coated permeable supports (e.g., Transwell® inserts)

  • Tissue culture plates

  • Accutase

  • Phosphate-buffered saline (PBS)

Procedure:

  • Thawing and Seeding: Thaw cryopreserved HBE cells rapidly in a 37°C water bath. Transfer cells to a conical tube containing pre-warmed BEGM and centrifuge. Resuspend the cell pellet in BEGM and seed onto collagen-coated tissue culture plates.

  • Expansion: Culture the cells at 37°C and 5% CO2, changing the BEGM every 2-3 days until the culture reaches 70-90% confluency.

  • Seeding on Permeable Supports: Dissociate the cells using Accutase and seed them onto collagen-coated permeable supports at a high density (e.g., 250,000 cells/cm²).

  • Liquid-Liquid Interface: Culture the cells with medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-5 days).

  • Air-Liquid Interface (ALI) Culture: Once confluent, remove the apical medium to establish the ALI. Feed the cells by changing the ALI differentiation medium in the basolateral compartment every 2-3 days.

  • Differentiation: Maintain the ALI culture for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium containing ciliated and mucus-producing cells.

Ussing Chamber Electrophysiology for Measuring CFTR Function

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial tissues. This protocol measures CFTR-mediated chloride secretion.

Materials:

  • Differentiated HBE cultures on permeable supports

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ringer's solution (apical and basolateral)

  • Amiloride (ENaC inhibitor)

  • Forskolin (cAMP agonist to activate CFTR)

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Chamber Setup: Mount the permeable support with the differentiated HBE cells in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed Ringer's solution and maintain at 37°C, gassing with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to the apical and/or basolateral chamber to raise intracellular cAMP levels and activate CFTR.

  • This compound Potentiation: Acutely add this compound (e.g., 1-10 µM) to the apical chamber to potentiate the activity of activated CFTR channels. Observe the increase in Isc.

  • CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is mediated by CFTR.

Western Blotting for CFTR Protein Expression

Western blotting is used to assess the maturation and quantity of the CFTR protein.

Materials:

  • Differentiated HBE cell lysates

  • Lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary anti-CFTR antibody (e.g., clone 596)

  • Primary anti-loading control antibody (e.g., anti-actin or anti-ezrin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the HBE cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Immunoprecipitation (Optional but Recommended for Endogenous CFTR): Immunoprecipitate CFTR from the whole-cell lysates to enrich the protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The immature core-glycosylated CFTR (Band B) appears around 130-150 kDa, and the mature, complex-glycosylated form (Band C) appears as a broader band between 150-180 kDa.

  • Loading Control: Probe the same membrane for a loading control protein to ensure equal protein loading across lanes.

Immunofluorescence for CFTR Localization

Immunofluorescence is used to visualize the subcellular localization of the CFTR protein.

Materials:

  • Differentiated HBE cultures on permeable supports

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., goat serum in PBS)

  • Primary anti-CFTR antibody

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Fix the HBE cells with 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent-based buffer to allow antibody access to intracellular epitopes.

  • Blocking: Block non-specific binding sites with a blocking solution for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-CFTR antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI, cut the membrane from the support, and mount it on a microscope slide with mounting medium.

  • Imaging: Visualize the localization of CFTR using a confocal microscope. Apical localization of CFTR is indicative of proper trafficking to the plasma membrane where it can function.

Visualizations

Experimental_Workflow start Start: Cryopreserved Primary HBE Cells culture Thaw, Expand, and Seed on Permeable Supports start->culture ali Establish Air-Liquid Interface (ALI) Culture culture->ali differentiate Differentiate for 21-28 Days ali->differentiate treatment Treat with Vehicle or this compound differentiate->treatment ussing Ussing Chamber: Measure CFTR Function (ΔIsc) treatment->ussing western Western Blot: Assess CFTR Maturation (Band C/B Ratio) treatment->western if_staining Immunofluorescence: Visualize CFTR Localization (Apical Membrane) treatment->if_staining

Caption: Experimental workflow for studying this compound in primary HBE cells.

CFTR_Signaling_Pathway cluster_membrane Apical Cell Membrane cftr_closed Mutant CFTR (G551D) Closed State cftr_open Mutant CFTR (G551D) Open State cftr_closed->cftr_open Gating (Impaired) cl_out Chloride Efflux cftr_open->cl_out forskolin Forskolin (cAMP Agonist) forskolin->cftr_closed Activates (via PKA) This compound This compound (Potentiator) This compound->cftr_open Increases Open Probability atp ATP atp->cftr_closed Binds

Caption: this compound's mechanism of action on the G551D-CFTR channel.

References

Application Notes and Protocols for Fluorescent Imaging Plate Reader (FLIPR) Assays for Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride transport across epithelial cell membranes. In individuals with specific CFTR mutations, such as the G551D mutation, the channel is present on the cell surface but has a defective opening mechanism (gating). This compound acts by binding directly to the CFTR protein and increasing the probability that the channel will be in an open state, thereby restoring chloride ion flow. This mechanism helps to hydrate the mucus in the airways and other organs, alleviating the symptoms of cystic fibrosis.

The Fluorescent Imaging Plate Reader (FLIPR) is a high-throughput screening platform widely used in drug discovery to monitor intracellular ion concentrations and membrane potential. FLIPR assays are particularly well-suited for studying CFTR function because the movement of chloride ions through the CFTR channel directly alters the cell's membrane potential. By using a fluorescent dye that is sensitive to changes in membrane potential, the activity of the CFTR channel and the effect of compounds like this compound can be quantified in a robust and efficient manner.

These application notes provide a detailed protocol for utilizing a FLIPR membrane potential assay to characterize the activity of this compound on CFTR channels expressed in a recombinant cell line.

Signaling Pathway and Mechanism of Action

The CFTR channel is activated through a signaling cascade initiated by the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, in conjunction with the binding of ATP to the Nucleotide-Binding Domains (NBDs), causes a conformational change in the protein, opening the channel and allowing the passage of chloride ions.

This compound potentiates this process by directly interacting with the CFTR protein, stabilizing the open-channel conformation and thereby increasing the chloride current.

CFTR_Activation_and_Ivacaftor_MoA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CFTR_channel CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR_channel->CFTR_open Gating Cl_ion Cl- CFTR_open->Cl_ion Efflux G_Protein->AC Activates PKA PKA ATP_cAMP->PKA Activates PKA->CFTR_channel Phosphorylates (R-domain) ATP_bind ATP Binding ATP_bind->CFTR_channel Binds (NBDs) This compound This compound This compound->CFTR_open Potentiates (Stabilizes Open State)

Figure 1: CFTR activation pathway and this compound's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human CFTR (e.g., G551D mutant or wild-type). Other suitable cell lines include Chinese Hamster Ovary (CHO) or Fischer Rat Thyroid (FRT) cells expressing CFTR.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain CFTR expression.

  • Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.

  • FLIPR Membrane Potential Assay Kit: (e.g., from Molecular Devices). These kits typically contain a fluorescent dye and a quencher.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • CFTR Activator: Forskolin (stock solution in DMSO).

  • Test Compound: this compound (stock solution in DMSO).

  • CFTR Inhibitor (Optional Control): CFTRinh-172

Troubleshooting & Optimization

Technical Support Center: Investigating Ivacaftor's Off-Target Effects on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Ivacaftor on mitochondrial function.

Frequently Asked Questions (FAQs)

FAQ 1: We are observing unexpected changes in mitochondrial morphology after this compound treatment. How can we quantify these changes?

Answer:

Changes in mitochondrial morphology, such as fragmentation, are a documented off-target effect of this compound.[1][2][3][4] To quantify these changes, you can employ fluorescence microscopy followed by image analysis.

Experimental Protocol: Quantification of Mitochondrial Morphology

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, HepG2, or a cell line relevant to your research) on glass-bottom dishes suitable for high-resolution imaging.

  • Allow cells to adhere and grow to 60-70% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).

2. Mitochondrial Staining:

  • Incubate cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (100-200 nM), for 15-30 minutes at 37°C. This dye accumulates in mitochondria based on membrane potential.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

3. Image Acquisition:

  • Image the cells using a confocal or high-resolution fluorescence microscope.

  • Acquire Z-stacks to capture the three-dimensional mitochondrial network.

4. Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin) to quantify mitochondrial morphology.

  • Key parameters to analyze include:

    • Mitochondrial Footprint: The total area occupied by mitochondria.

    • Network Branching: The number of mitochondrial branches.

    • Average Branch Length: The average length of mitochondrial tubules.

Troubleshooting:

IssuePossible CauseRecommendation
Poor mitochondrial staining Suboptimal dye concentration or incubation time.Optimize MitoTracker™ concentration and incubation time for your specific cell line.
Phototoxicity or photobleaching Excessive laser power or exposure time during imaging.Reduce laser power and exposure time. Use an anti-fade mounting medium if fixing cells.
Difficulty in distinguishing individual mitochondria High cell density.Plate cells at a lower density to allow for clear visualization of mitochondrial networks in individual cells.

Data Presentation:

Summarize your quantitative data in a table for clear comparison between treatment groups.

Treatment GroupMitochondrial Footprint (µm²)Network Branching (count)Average Branch Length (µm)
Vehicle Control
This compound (1 µM)
This compound (10 µM)
FAQ 2: Our initial screens suggest this compound may be altering mitochondrial membrane potential (ΔΨm). How can we accurately measure this?

Answer:

Altered mitochondrial membrane potential (ΔΨm) can be an indicator of mitochondrial dysfunction.[1] You can measure ΔΨm using fluorescent probes like TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1. The choice of assay depends on whether you need to assess a cell population (flow cytometry) or visualize changes in individual cells (fluorescence microscopy).

Experimental Protocol: Measuring ΔΨm using TMRM and Flow Cytometry

1. Cell Preparation and Treatment:

  • Culture cells in suspension or detach adherent cells.

  • Treat cells with this compound or vehicle control. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 5-10 µM for 15-30 minutes.

2. TMRM Staining:

  • Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed complete medium.

  • Add TMRM to a final concentration of 20-100 nM (optimization may be required).

  • Incubate for 20-30 minutes at 37°C, protected from light.

3. Flow Cytometry Analysis:

  • Analyze the cells on a flow cytometer using the appropriate laser and filter set for TMRM (e.g., excitation at 549 nm and emission at 575 nm).

  • Record the mean fluorescence intensity (MFI) for each sample. A decrease in MFI indicates mitochondrial depolarization.

Troubleshooting:

IssuePossible CauseRecommendation
High background fluorescence Excess TMRM dye.Include a wash step with pre-warmed PBS after incubation, although this is not always necessary for flow cytometry.
No change in fluorescence with positive control (FCCP) Inactive FCCP or incorrect concentration.Use a fresh stock of FCCP and optimize the concentration for your cell line.
High variability between replicates Inconsistent cell numbers or staining.Ensure accurate cell counting and consistent staining conditions for all samples.

Data Presentation:

Treatment GroupMean Fluorescence Intensity (MFI) of TMRM% of Control
Vehicle Control100%
This compound (1 µM)
This compound (10 µM)
FCCP (Positive Control)
FAQ 3: We suspect this compound is impacting mitochondrial respiration. What is the best way to assess this?

Answer:

To investigate the impact of this compound on mitochondrial respiration, the Seahorse XF Cell Mito Stress Test is the gold standard. This assay measures the oxygen consumption rate (OCR) in real-time and allows for the determination of key parameters of mitochondrial function.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and form a monolayer overnight.

2. This compound Treatment:

  • Treat cells with this compound or vehicle control for the desired duration.

3. Assay Preparation:

  • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and pre-warmed to 37°C.

  • Incubate the cells in a CO2-free incubator at 37°C for 1 hour prior to the assay.

  • Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a CO2-free incubator.

  • Load the hydrated sensor cartridge with the mitochondrial inhibitors:

    • Port A: Oligomycin (inhibits ATP synthase)

    • Port B: FCCP (an uncoupling agent that collapses the proton gradient)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

4. Seahorse XF Analyzer Run:

  • Place the cell culture plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.

  • The instrument will measure basal OCR, and then sequentially inject the inhibitors to determine:

    • ATP-linked respiration

    • Maximal respiration

    • Spare respiratory capacity

    • Non-mitochondrial respiration

Troubleshooting:

IssuePossible CauseRecommendation
OCR values are too low Insufficient cell number or unhealthy cells.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase.
No response to FCCP FCCP concentration is suboptimal.Perform an FCCP titration to determine the optimal concentration for your cell line.
High well-to-well variability Inconsistent cell seeding or edge effects.Ensure even cell distribution when seeding. Avoid using the outer wells of the plate if edge effects are a concern.

Data Presentation:

ParameterVehicle Control (OCR, pmol/min)This compound (1 µM) (OCR, pmol/min)This compound (10 µM) (OCR, pmol/min)
Basal Respiration
ATP Production
Maximal Respiration
Spare Respiratory Capacity
FAQ 4: How can we determine if this compound is directly binding to a mitochondrial protein?

Answer:

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a small molecule, like this compound, to its protein target within a cellular context. This method is based on the principle that ligand binding can alter the thermal stability of a protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

1. Cell Treatment:

  • Treat cultured cells with this compound or a vehicle control.

2. Heating:

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.

3. Lysis and Centrifugation:

  • Lyse the cells to release the proteins.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

4. Protein Quantification:

  • Collect the supernatant containing the soluble, non-aggregated proteins.

  • Analyze the amount of a specific mitochondrial protein of interest in the soluble fraction using Western blotting or mass spectrometry.

5. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

Troubleshooting:

IssuePossible CauseRecommendation
No thermal shift observed This compound does not bind to the target protein, or the binding is too weak to induce a significant stability change.Consider using higher concentrations of this compound. Ensure the chosen temperature range is appropriate for the target protein.
High background in Western blots Non-specific antibody binding.Optimize antibody concentration and blocking conditions.
Protein degradation Protease activity during sample processing.Add protease inhibitors to all lysis and wash buffers.

Data Presentation:

Present the data as melting curves, plotting the percentage of soluble protein against temperature for both control and this compound-treated samples.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (this compound)
40
45
50
55
60
65
70

Visualizations

experimental_workflow_mitochondrial_morphology cluster_prep Cell Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis start Seed Cells treat Treat with this compound start->treat stain Stain with MitoTracker treat->stain image Confocal Microscopy stain->image analyze ImageJ/Fiji Analysis (MiNA Plugin) image->analyze quantify Quantify Morphology: - Footprint - Branching - Length analyze->quantify

Caption: Workflow for quantifying mitochondrial morphology.

experimental_workflow_mito_stress_test cluster_setup Assay Setup cluster_run Seahorse XF Run cluster_data Data Analysis seed Seed Cells in Seahorse Plate treat Treat with this compound seed->treat prepare_plate Prepare Assay Medium treat->prepare_plate run_assay Measure Basal OCR prepare_plate->run_assay prepare_cartridge Hydrate & Load Sensor Cartridge prepare_cartridge->run_assay inject_oligo Inject Oligomycin (ATP-linked OCR) run_assay->inject_oligo inject_fccp Inject FCCP (Maximal Respiration) inject_oligo->inject_fccp inject_rotaa Inject Rotenone/AA (Non-Mitochondrial OCR) inject_fccp->inject_rotaa calculate Calculate Key Parameters: - Basal Respiration - ATP Production - Spare Capacity inject_rotaa->calculate

Caption: Seahorse XF Cell Mito Stress Test workflow.

signaling_pathway_cetsa cluster_control Vehicle Control cluster_this compound This compound Treatment cluster_detection Detection control_protein Target Protein control_heat Heat Challenge control_protein->control_heat control_agg Aggregated Protein control_heat->control_agg Denatures control_sol Soluble Protein control_heat->control_sol Remains Soluble wb Western Blot / MS control_sol->wb ivacaftor_protein Target Protein + this compound ivacaftor_heat Heat Challenge ivacaftor_protein->ivacaftor_heat ivacaftor_agg Less Aggregated Protein ivacaftor_heat->ivacaftor_agg Stabilized ivacaftor_sol More Soluble Protein ivacaftor_heat->ivacaftor_sol Increased Stability ivacaftor_sol->wb compare Compare Soluble Fractions wb->compare

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Overcoming Challenges in High-Throughput Screening with Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening (HTS) assays involving Ivacaftor. Our aim is to help you navigate common challenges and optimize your experimental workflows for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that we are trying to measure in HTS?

A1: this compound is a CFTR potentiator. It works by binding directly to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein at the cell surface and increasing the probability that the channel is open. This allows for increased transport of chloride ions across the cell membrane.[1][2][3] HTS assays for this compound are designed to detect this increase in CFTR channel function.

Q2: Which HTS assays are most commonly used to screen for CFTR potentiators like this compound?

A2: The most common HTS assays are cell-based fluorescence assays that measure changes in membrane potential or intracellular halide concentration. The Yellow Fluorescent Protein (YFP)-halide assay is a widely used method where iodide influx through activated CFTR channels quenches the YFP fluorescence.[4][5] Another common approach is the membrane potential assay, which uses fluorescent dyes sensitive to changes in cell membrane voltage that occur upon CFTR activation.

Q3: What are the key differences between a "potentiator" and a "corrector" in the context of CFTR modulators?

A3: A potentiator, like this compound, increases the function of CFTR protein that is already present at the cell surface. In contrast, a corrector helps to fix the misfolding and trafficking defects of mutant CFTR, thereby increasing the amount of CFTR protein that reaches the cell surface. HTS assays can be designed to identify either type of modulator.

Troubleshooting Guides

High Variability and Low Reproducibility in Plate-Based Assays

Q4: We are observing significant well-to-well and plate-to-plate variability in our fluorescence-based HTS assay. What are the likely causes and how can we troubleshoot this?

A4: High variability can undermine the reliability of your screening data. Here are common causes and solutions:

  • Edge Effects: Wells on the perimeter of the microplate are prone to temperature and humidity fluctuations, leading to increased evaporation and inconsistent cell growth.

    • Solution: To mitigate edge effects, fill the outer wells with sterile water or media without cells to create a humidity barrier. You can also allow the plates to equilibrate at room temperature for a period before placing them in the incubator to ensure even cell settling.

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells is a major source of variability.

    • Solution: Ensure you have a single-cell suspension before plating. Use a validated cell seeding density that supports uniform attachment and growth. Automated liquid handlers can also improve consistency.

  • Reagent and Compound Preparation: Errors in the preparation and dispensing of reagents or test compounds can lead to inconsistent results.

    • Solution: Validate the stability of your reagents under assay conditions. Use calibrated pipettes or automated liquid handlers for precise dispensing. Perform thorough mixing of all solutions.

Q5: Our Z'-factor is consistently below 0.5, indicating a poor assay window. How can we improve it?

A5: A low Z'-factor suggests either a small difference between your positive and negative controls or high data variation. Consider the following optimizations:

  • Optimize Reagent Concentrations: Titrate the concentrations of your stimulating agents (e.g., forskolin) and positive controls (e.g., a known potentiator) to achieve a maximal and stable signal window.

  • Cell Line and Passage Number: The responsiveness of your cell line can drift with increasing passage number.

    • Solution: Use cells within a defined passage number range and regularly re-validate their performance.

  • Incubation Times: Inconsistent incubation times can affect the cellular response.

    • Solution: Standardize all incubation periods precisely.

Assay-Specific Troubleshooting

Q6: In our YFP-halide assay, we are seeing a high background signal (low initial fluorescence) or a high rate of fluorescence quenching in our negative control wells. What could be the issue?

A6: High background or non-specific quenching can mask the true signal from CFTR potentiation.

  • Basal CFTR Activity: Some cell lines may have a high basal level of CFTR activity, leading to iodide influx even without stimulation.

    • Solution: Optimize cell culture conditions. Performing the assay at 37°C has been shown to reduce basal halide permeability in some cell lines.

  • Other Halide Transport Pathways: Cells may express other channels or transporters that allow iodide entry.

    • Solution: Use specific inhibitors for other potential halide transporters to isolate the CFTR-mediated signal.

  • Cell Health: Unhealthy or dying cells can have leaky membranes, allowing non-specific entry of iodide.

    • Solution: Ensure optimal cell culture conditions and check cell viability before starting the assay.

Q7: Our Ussing chamber experiments with this compound are showing inconsistent short-circuit current (Isc) readings. How can we improve the reliability of these measurements?

A7: The Ussing chamber is a sensitive technique that requires careful setup and execution.

  • Tissue/Monolayer Integrity: Leaks in the seal around the mounted epithelial monolayer will lead to inaccurate Isc measurements.

    • Solution: Ensure the monolayer is properly mounted and the chamber is sealed. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Buffer and Electrode Issues: Mismatched buffers or unstable electrodes can cause baseline drift and noise.

    • Solution: Use fresh, pre-warmed, and continuously gassed Ringer's solution on both sides of the monolayer. Ensure your Ag/AgCl electrodes are properly chlorided and that the salt bridges are free of air bubbles.

  • Pharmacological Sequence: The order of addition of pharmacological agents is critical for correct interpretation of the results.

    • Solution: A typical sequence involves first inhibiting sodium channels (e.g., with amiloride), then stimulating CFTR with a cAMP agonist (e.g., forskolin), followed by the addition of the potentiator (this compound), and finally inhibiting CFTR (e.g., with CFTRinh-172) to confirm the specificity of the current.

Q8: In our forskolin-induced swelling (FIS) assay with intestinal organoids, we are not observing a clear dose-response to this compound. What are potential problems?

A8: The FIS assay is a powerful tool, but its success depends on healthy organoid cultures and proper assay conditions.

  • Organoid Health and Viability: The swelling response is dependent on the viability and CFTR expression of the organoids.

    • Solution: Ensure organoids are cultured under optimal conditions and are at the appropriate stage of differentiation.

  • Compound Stability and Accessibility: this compound or other compounds may bind to the plastic of the assay plate or may not efficiently reach the apical membrane of the organoids.

    • Solution: Be aware of potential compound binding to plastic. Ensure proper mixing and incubation to allow the compound to access the CFTR protein.

  • Image Analysis: Inaccurate quantification of organoid swelling can lead to misleading results.

    • Solution: Use a standardized and automated image analysis workflow to measure the change in organoid area or volume over time.

Data Presentation

Table 1: Representative Quantitative Data for this compound in HTS Assays

ParameterAssay TypeCell Line/SystemValueReference
EC50 Membrane Potential AssayFRT cells expressing G551D-CFTR100 nM--INVALID-LINK--
Z'-Factor YFP-Halide AssayCFBE41o- cells0.61 ± 0.05--INVALID-LINK--
Maximal Efficacy Ussing ChamberHuman Bronchial Epithelial (HBE) cells (G551D)~50% of Wild-Type CFTR function--INVALID-LINK--

Experimental Protocols

YFP-Halide Quenching HTS Assay for CFTR Potentiators

This protocol is adapted from established methods for measuring CFTR-mediated halide transport.

Materials:

  • Cells stably co-expressing a halide-sensitive YFP and the CFTR mutant of interest (e.g., G551D-CFTR).

  • Black, clear-bottom 96- or 384-well microplates.

  • Assay buffer (e.g., PBS with calcium and magnesium).

  • Stimulation solution: Assay buffer containing a cAMP agonist (e.g., 10 µM Forskolin) and the test compounds (including this compound as a positive control).

  • Iodide solution: Assay buffer where NaCl is replaced with NaI.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed cells into the microplates at a pre-optimized density to form a confluent monolayer. Incubate for 24-48 hours.

  • Compound Incubation: Wash the cells with assay buffer. Add the stimulation solution containing different concentrations of your test compounds or controls. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Reading and Iodide Injection: Place the plate in the fluorescence plate reader. Read the baseline YFP fluorescence for a few cycles.

  • Inject the iodide solution into each well.

  • Kinetic Reading: Immediately after iodide injection, continue to read the YFP fluorescence kinetically over time (e.g., every 2 seconds for 20-30 seconds). The rate of fluorescence quenching is proportional to the CFTR channel activity.

  • Data Analysis: Calculate the initial rate of fluorescence decay for each well. Normalize the data to positive (e.g., maximal this compound concentration) and negative (e.g., vehicle control) controls. Plot dose-response curves to determine the EC50 of active compounds.

Ussing Chamber Assay for this compound Efficacy

This protocol outlines the key steps for measuring this compound's effect on CFTR-mediated ion transport in polarized epithelial cells.

Materials:

  • Polarized epithelial cells grown on permeable supports (e.g., primary human bronchial epithelial cells).

  • Ussing chamber system.

  • Ringer's solution, warmed to 37°C and bubbled with 95% O₂/5% CO₂.

  • Pharmacological agents: Amiloride, Forskolin, this compound, CFTRinh-172.

Procedure:

  • Chamber Setup: Assemble the Ussing chamber and equilibrate with pre-warmed Ringer's solution.

  • Mounting the Epithelium: Carefully mount the permeable support with the cell monolayer between the two halves of the chamber.

  • Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

  • Pharmacological Additions (in sequence to the apical side unless otherwise specified): a. Add Amiloride (e.g., 10 µM) to block ENaC channels. b. Add a cAMP agonist like Forskolin (e.g., 10 µM) to activate CFTR. c. Add this compound at the desired concentration to potentiate CFTR activity. d. Add a CFTR-specific inhibitor like CFTRinh-172 (e.g., 10 µM) to confirm the current is CFTR-mediated.

  • Data Recording and Analysis: Continuously record the Isc throughout the experiment. Calculate the change in Isc (ΔIsc) in response to each compound. The magnitude of the this compound-induced ΔIsc reflects its potentiation effect.

Visualizations

Signaling Pathway of this compound Action

Ivacaftor_Mechanism cluster_membrane Cell Membrane CFTR CFTR Channel (Gating Mutation, e.g., G551D) Cl_out Cl- (extracellular) CFTR->Cl_out Increased Chloride Efflux This compound This compound This compound->CFTR Binds & Potentiates (Increases Open Probability) ATP ATP ATP->CFTR Binds to NBDs PKA PKA PKA->CFTR Phosphorylates & Primes Cl_in Cl- (intracellular) Cl_in->CFTR cAMP cAMP cAMP->PKA Activates

Caption: Mechanism of action of this compound as a CFTR potentiator.

Experimental Workflow for HTS with this compound

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (CFTR-expressing line) Cell_Plating Cell Seeding in Microplates Cell_Culture->Cell_Plating Compound_Plating Compound Plating (Test compounds, this compound, Controls) Incubation Compound Incubation Compound_Plating->Incubation Cell_Plating->Incubation Stimulation CFTR Activation (e.g., Forskolin) Incubation->Stimulation Detection Signal Detection (Fluorescence Plate Reader) Stimulation->Detection Data_Normalization Data Normalization (to controls) Detection->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting Hit_Identification Hit Identification & Validation Curve_Fitting->Hit_Identification

Caption: General workflow for a high-throughput screen for CFTR potentiators.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start High Variability in HTS Data? Check_Edge_Effects Check for Edge Effects Start->Check_Edge_Effects Yes Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Yes Check_Reagents Verify Reagent Preparation Start->Check_Reagents Yes Low_Z_Factor Low Z'-Factor? Start->Low_Z_Factor No Solution1 Implement Plate Mapping/ Exclude Edge Wells Check_Edge_Effects->Solution1 Solution2 Automate Seeding/ Ensure Single-Cell Suspension Check_Seeding->Solution2 Solution3 Calibrate Pipettes/ Ensure Proper Mixing Check_Reagents->Solution3 Optimize_Controls Optimize Control Concentrations Low_Z_Factor->Optimize_Controls Yes Validate_Cells Validate Cell Line Performance Low_Z_Factor->Validate_Cells Yes Hit_Identification Proceed with Data Analysis Low_Z_Factor->Hit_Identification No Solution4 Titrate Positive & Negative Controls Optimize_Controls->Solution4 Solution5 Use Low Passage Cells/ Regularly Test Response Validate_Cells->Solution5

Caption: A logical approach to troubleshooting common HTS issues.

References

Technical Support Center: Optimizing Ivacaftor Dosing Regimens in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivacaftor in preclinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In specific CFTR mutations, particularly gating mutations like G551D, the CFTR protein is present on the cell surface but does not open efficiently to allow chloride ion transport.[1][2] this compound binds directly to the mutant CFTR protein, increasing the probability that the channel will be in an open state, thereby restoring chloride transport across epithelial membranes.[1][3] It is not effective in treating CF patients who are homozygous for the F508del mutation because that mutation primarily causes a defect in protein processing and trafficking to the cell surface.

Q2: Which preclinical models are most commonly used for evaluating this compound efficacy?

A2: Both in vitro and in vivo models are crucial for preclinical evaluation.

  • In Vitro Models: Commonly used systems include Fischer Rat Thyroid (FRT) cells expressing mutant CFTR, primary human nasal epithelial (HNE) cells, and intestinal organoids. These models are instrumental for determining dose-response curves and the half-maximal effective concentration (EC50).

  • In Vivo Models: Rodent models, particularly rats with a humanized G551D-CFTR gene, are valuable for studying the reversal of disease pathophysiology, such as mucus abnormalities and airway hydration. Ferret models carrying the G551D mutation have also been used to demonstrate that early and sustained treatment can prevent many disease manifestations.

Q3: What are the key pharmacokinetic parameters of this compound observed in preclinical rat models?

A3: Pharmacokinetic studies in rats provide essential data for designing in vivo experiments. After oral administration, this compound exhibits slow absorption and a long elimination half-life. Key parameters are summarized in the table below. The oral bioavailability in rats is approximately 20%. It is primarily metabolized by CYP3A enzymes.

Q4: Should this compound be administered with food in animal studies?

A4: Yes, co-administration with fat-containing food is recommended. In humans, taking this compound with a high-fat meal improves absorption and increases the area under the curve (AUC) by 2.5 times. While specific food-effect studies in preclinical models are less detailed in the provided results, mimicking the clinical administration protocol by providing it with fat-containing food is a standard practice to enhance absorption and translational relevance.

Troubleshooting Guides

Issue 1: High variability or no response in my in vitro dose-response assay.

  • Possible Cause 1: Sub-optimal assay conditions.

    • Solution: Ensure that the baseline CFTR activity is properly stimulated before adding this compound. In Ussing chamber experiments, forskolin (10-20 µM) is used to activate CFTR through cAMP stimulation. For organoid swelling assays, forskolin (5 µM) is used to induce fluid secretion. Without this initial stimulation, the potentiating effect of this compound cannot be measured.

  • Possible Cause 2: The specific CFTR mutation is not responsive to this compound monotherapy.

    • Solution: this compound is primarily effective on gating mutations where the CFTR protein is already at the cell surface. It is not effective for mutations that cause severe processing and trafficking defects, such as F508del, when used alone. For F508del, a combination with a CFTR corrector (like Lumacaftor or Tezacaftor), which helps traffic the protein to the cell surface, is necessary. Verify the genotype of your cell line or animal model.

  • Possible Cause 3: this compound instability or degradation.

    • Solution: Prepare fresh solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions under recommended conditions (e.g., -20°C) and avoid repeated freeze-thaw cycles.

Issue 2: Unexpected or paradoxical results in vivo (e.g., increased sweat chloride).

  • Possible Cause: Mutation-specific destabilization of CFTR.

    • Solution: While this compound potentiates channel opening, some studies have shown it can destabilize certain mutant CFTR proteins, such as A455E. This can lead to a net decrease in functional CFTR at the cell membrane, resulting in paradoxical effects like an increase in sweat chloride concentration. It is crucial to characterize the specific effects of this compound on the mutation being studied, as responses are not uniform across all non-gating mutations.

Issue 3: Poor oral bioavailability or inconsistent plasma concentrations in rat studies.

  • Possible Cause 1: Improper formulation or administration.

    • Solution: this compound is a highly lipophilic compound. For oral administration in rats, it is often formulated as an aqueous suspension or an oil solution. Ensure the formulation is homogenous and administered consistently. Administration with fat-containing food can improve absorption.

  • Possible Cause 2: Drug-drug interactions.

    • Solution: this compound is metabolized by CYP3A enzymes. If co-administering other compounds, be aware of potential interactions. Co-administration with strong CYP3A inducers (e.g., rifampin, phenobarbital) can decrease this compound levels, while CYP3A inhibitors can increase them, requiring dose adjustments.

Data Presentation

Table 1: In Vitro Dose-Response Data for this compound

CFTR Mutation Cell Type/System Assay This compound EC₅₀ (nM) Maximal Efficacy (% of Wild-Type CFTR function)

| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% |

Data sourced from Vertex Pharmaceuticals NDA filing.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Dosing)

Parameter IV Administration Oral (Aqueous Suspension) Oral (Oil Solution)
Dose 1 mg/kg 10 mg/kg 10 mg/kg
Tₘₐₓ (h) N/A 5 ≥ 8
Clearance (L·h⁻¹·kg⁻¹) 0.2 N/A N/A
Half-life (h) 12 N/A N/A

| Bioavailability (%) | N/A | 18.4 ± 3.2 | 16.2 ± 7.8 |

Data adapted from preclinical studies in jugular vein cannulated rats.

Experimental Protocols

Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

  • Plate Organoids: Seed intestinal organoids in a Matrigel dome structure in a 96-well plate and culture until mature.

  • Pre-incubation with this compound: Remove culture medium and add fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add Forskolin (final concentration of 5 µM) to all wells to stimulate CFTR-mediated fluid secretion into the organoid lumen.

  • Image Acquisition: Acquire baseline images (t=0) and subsequent images at regular intervals (e.g., every 30 minutes) for 2-4 hours using an automated imaging system.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point.

    • Calculate the percentage increase in organoid area relative to the baseline for each this compound concentration.

    • Plot the percentage of swelling against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: Ussing Chamber Assay with Primary Human Nasal Epithelial (HNE) Cells

  • Cell Culture: Culture HNE cells on permeable supports until they form a differentiated, polarized monolayer.

  • Mounting: Mount the permeable supports in Ussing chambers, with apical and basolateral sides bathed in appropriate buffer solutions.

  • Measurement Setup: Measure the transepithelial voltage (Vt) and resistance (Rt). Clamp the voltage to 0 mV and continuously record the short-circuit current (Isc).

  • Pharmacological Additions:

    • Allow the baseline Isc to stabilize.

    • Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated chloride current.

    • Once a new baseline is stable, add Forskolin (10-20 µM) to the basolateral chamber to activate CFTR.

    • After the forskolin-stimulated Isc has stabilized, add increasing concentrations of this compound to the apical chamber in a cumulative manner.

  • Data Analysis: Measure the change in Isc after each addition of this compound. Plot the change in Isc against the this compound concentration to determine the dose-response relationship and calculate the EC50.

Mandatory Visualizations

Ivacaftor_Mechanism cluster_states cluster_ions CFTR Mutant CFTR Protein Closed State CFTR_Open Mutant CFTR Protein Open State CFTR->CFTR_Open Increases Channel Open Probability This compound This compound This compound->CFTR Cl_in Cl- CFTR_Open:f0->Cl_in Cl_out Cl- Cl_out->CFTR_Open:f0 Transport

Caption: Mechanism of this compound as a CFTR potentiator.

Dose_Response_Workflow start Start: Mature Organoid Culture preincubation Pre-incubate with varying This compound concentrations start->preincubation stimulate Add Forskolin (5µM) to stimulate swelling preincubation->stimulate imaging Acquire images at t=0 and regular time intervals stimulate->imaging analysis Measure organoid cross-sectional area imaging->analysis calculation Calculate % swelling vs. baseline analysis->calculation plot Plot % swelling vs. [this compound] calculation->plot end Determine EC50 plot->end

Caption: Experimental workflow for an organoid swelling assay.

Troubleshooting_Tree start Unexpected In Vivo Result q1 Is the model F508del homozygous? start->q1 a1_yes This compound monotherapy is ineffective. Requires a corrector. q1->a1_yes Yes q2 Is the mutation known to be destabilized by this compound (e.g., A455E)? q1->q2 No a2_yes Paradoxical effect due to reduced surface protein. Re-evaluate model. q2->a2_yes Yes q3 Was drug administered with fat-containing food/vehicle? q2->q3 No a3_no Poor absorption is likely. Optimize formulation and administration. q3->a3_no No a3_yes Check for other confounding factors (e.g., drug interactions with CYP3A). q3->a3_yes Yes

Caption: Troubleshooting logic for unexpected in vivo results.

References

Validation & Comparative

A Comparative Guide to Ivacaftor's Efficacy Across Different CFTR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivacaftor's performance in treating cystic fibrosis (CF) caused by various mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Experimental data from key clinical trials are presented to validate its effects, offering a resource for researchers and professionals in drug development.

Introduction to this compound and CFTR Mutations

Cystic fibrosis is an autosomal recessive genetic disorder resulting from mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel on the surface of epithelial cells.[1][2] These mutations lead to a dysfunctional or absent CFTR protein, causing the production of thick, sticky mucus, particularly in the lungs and digestive system.[3][4]

CFTR mutations are categorized into different classes based on their impact on the CFTR protein. This compound is a CFTR potentiator, a class of drug that works by binding to the CFTR protein at the cell surface and increasing the probability that the channel is open, thereby enhancing ion flow.[5] This mechanism of action makes it particularly effective for specific classes of CFTR mutations.

Comparative Efficacy of this compound on Different CFTR Mutations

This compound's efficacy varies significantly depending on the specific CFTR mutation a patient carries. It has shown substantial benefit for patients with gating mutations (Class III), where the CFTR protein is present at the cell surface but cannot open properly. Its effect is less pronounced for mutations that lead to trafficking defects, such as the common F508del mutation (Class II), where little to no CFTR protein reaches the cell surface.

Quantitative Analysis of Clinical Trial Data

The following tables summarize key quantitative data from clinical trials of this compound, demonstrating its effects on lung function (measured by percent predicted forced expiratory volume in one second, ppFEV₁) and sweat chloride levels, a primary biomarker of CFTR function.

Table 1: this compound Efficacy in Patients with the G551D Mutation (Class III Gating Mutation)

StudyAge GroupTreatment DurationMean Absolute Change in ppFEV₁ from BaselineMean Change in Sweat Chloride from Baseline (mmol/L)
STRIVE≥12 years48 weeks+10.6 percentage points-47.8
ENVISION6-11 years48 weeks+12.5 percentage pointsNot Reported
PERSIST (Extension)≥6 years144 weeksSustained improvementSustained reduction

Table 2: this compound Efficacy in Patients with Non-G551D Gating Mutations

StudyAge GroupTreatment DurationMean Absolute Change in ppFEV₁ from Baseline
KONNECTION≥6 years8 weeks+8.3 percentage points

Table 3: this compound Efficacy in Patients with the R117H Mutation (Class IV Conductance Mutation)

StudyAge GroupTreatment DurationMean Absolute Change in ppFEV₁ from Baseline
KONDUCT≥6 years24 weeks+2.1 percentage points

Table 4: this compound Monotherapy in Patients Homozygous for the F508del Mutation (Class II Trafficking Mutation)

StudyAge GroupTreatment DurationMean Absolute Change in ppFEV₁ from BaselineMean Change in Sweat Chloride from Baseline (mmol/L)
Phase 2 Trial≥12 years16 weeksNo significant improvementSmall, non-sustained reduction

Comparison with Other CFTR Modulators

While this compound is effective as a monotherapy for certain mutations, combination therapies have been developed to address mutations like F508del. These combinations typically include a "corrector" that helps the misfolded F508del-CFTR protein traffic to the cell surface, and a potentiator like this compound to enhance the function of the corrected protein.

Table 5: Comparison of this compound Monotherapy with Corrector/Potentiator Combinations for F508del Homozygous Patients

Modulator(s)TypeMean Absolute Change in ppFEV₁ from Baseline
This compoundPotentiatorNot effective
Lumacaftor/IvacaftorCorrector/PotentiatorModest improvement
Tezacaftor/IvacaftorCorrector/PotentiatorModest improvement
Elexacaftor/Tezacaftor/IvacaftorCorrectors/PotentiatorSubstantial improvement

Experimental Protocols

The validation of this compound's effects relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key assays cited in the clinical trials.

Sweat Chloride Test

The sweat chloride test is the primary diagnostic test for cystic fibrosis and is used to measure the concentration of chloride in sweat.

Protocol:

  • Stimulation: A small area of the skin, typically on the forearm, is cleaned. An electrode containing pilocarpine gel, a sweat-inducing chemical, is applied. A weak electrical current is used to deliver the pilocarpine to the sweat glands.

  • Collection: After stimulation, the electrodes are removed, and the skin is cleansed. A special collection device, such as filter paper or a plastic coil, is placed over the stimulated area to collect sweat for approximately 30 minutes.

  • Analysis: The collected sweat is sent to a laboratory to measure the chloride concentration.

    • ≤ 29 mmol/L: CF is unlikely.

    • 30-59 mmol/L: CF is possible; further testing is needed.

    • ≥ 60 mmol/L: CF is likely.

Forced Expiratory Volume in 1 Second (FEV₁) Measurement

FEV₁ is a critical measure of lung function and a primary endpoint in CF clinical trials. It measures the volume of air a person can forcefully exhale in one second.

Protocol:

  • Patient Preparation: The patient is seated comfortably. They are instructed on the proper technique for the maneuver.

  • Maneuver: The patient inhales maximally and then exhales as forcefully and completely as possible into a spirometer.

  • Data Collection: The spirometer measures the volume of air exhaled over time. The FEV₁ is the volume exhaled in the first second.

  • Reporting: The FEV₁ is often expressed as a percentage of the predicted value for a person of the same age, height, sex, and race (% predicted FEV₁ or ppFEV₁).

Ussing Chamber Assay (In Vitro)

The Ussing chamber is an instrument used to measure the transport of ions across an epithelial tissue sample. It is a key in vitro tool for assessing the function of CFTR modulators.

Protocol:

  • Tissue Mounting: A monolayer of cultured epithelial cells (e.g., from human bronchial or nasal epithelium) is mounted between two chambers.

  • Solution and Equilibration: Both chambers are filled with a physiological Ringer's solution and gassed with 95% O₂ / 5% CO₂. The system is allowed to equilibrate.

  • Baseline Measurement: The baseline short-circuit current (Isc), which represents the net ion transport, is measured.

  • Pharmacological Additions:

    • Amiloride: Added to the apical chamber to block epithelial sodium channels (ENaC), isolating the chloride current.

    • Forskolin (and IBMX): Added to stimulate CFTR-mediated chloride secretion, leading to an increase in Isc.

    • CFTR Modulator (e.g., this compound): The compound of interest is added to assess its effect on the forskolin-stimulated Isc. An increase in Isc indicates potentiation of CFTR function.

    • CFTR Inhibitor: A specific CFTR inhibitor is added at the end to confirm that the measured current is indeed CFTR-dependent.

Visualizations

CFTR Signaling and this compound's Mechanism of Action

CFTR_Signaling cluster_cell Epithelial Cell cluster_cftr cluster_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Cell Membrane CFTR_Closed CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR_Closed->CFTR_Open ATP Binding & Hydrolysis CFTR_Open->CFTR_Closed Closes Cl_out Chloride Ions (Cl⁻) CFTR_Open->Cl_out Efflux ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA PKA PKA->CFTR_Closed Phosphorylates cAMP->PKA Activates Cl_in Chloride Ions (Cl⁻) Cl_in->CFTR_Open This compound This compound This compound->CFTR_Open Increases Open Probability

Caption: CFTR channel activation pathway and the potentiating effect of this compound.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow Start Start Mount_Epithelium Mount Epithelial Cell Monolayer in Ussing Chamber Start->Mount_Epithelium Add_Ringers Add Ringer's Solution and Equilibrate Mount_Epithelium->Add_Ringers Measure_Baseline Measure Baseline Short-Circuit Current (Isc) Add_Ringers->Measure_Baseline Add_Amiloride Add Amiloride (Block ENaC) Measure_Baseline->Add_Amiloride Add_Forskolin Add Forskolin/IBMX (Activate CFTR) Add_Amiloride->Add_Forskolin Add_this compound Add this compound (Test Compound) Add_Forskolin->Add_this compound Add_Inhibitor Add CFTR Inhibitor Add_this compound->Add_Inhibitor Analyze_Data Analyze Change in Isc Add_Inhibitor->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the Ussing chamber assay to evaluate CFTR modulators.

Experimental Workflow: Sweat Chloride Test

Sweat_Chloride_Test_Workflow Start Start Clean_Skin Clean Area of Skin (e.g., Forearm) Start->Clean_Skin Apply_Pilocarpine Apply Pilocarpine Gel and Electrodes Clean_Skin->Apply_Pilocarpine Stimulate_Sweat Apply Weak Electrical Current to Stimulate Sweating Apply_Pilocarpine->Stimulate_Sweat Remove_Electrodes Remove Electrodes and Clean Skin Stimulate_Sweat->Remove_Electrodes Collect_Sweat Place Collection Device on Skin for 30 mins Remove_Electrodes->Collect_Sweat Analyze_Sample Send Collected Sweat to Lab for Chloride Analysis Collect_Sweat->Analyze_Sample Interpret_Results Interpret Chloride Levels Analyze_Sample->Interpret_Results End End Interpret_Results->End Modulator_Comparison cluster_monotherapy Monotherapy cluster_combo Combination Therapy F508del_Defect F508del Mutation (Trafficking Defect) Ivacaftor_Alone This compound (Potentiator) F508del_Defect->Ivacaftor_Alone Ineffective: No CFTR at surface to potentiate Corrector_Alone Corrector (e.g., Lumacaftor) Alone F508del_Defect->Corrector_Alone Partially Effective: Traffics some CFTR to surface, but channel function is poor Combination Corrector + this compound Ivacaftor_Alone->Combination Result_this compound No Clinical Benefit Ivacaftor_Alone->Result_this compound Corrector_Alone->Combination Synergistic Effect Result_Corrector Limited Clinical Benefit Corrector_Alone->Result_Corrector Result_Combination Improved Clinical Benefit Combination->Result_Combination

References

Validating Biomarkers for Ivacaftor Response: A Comparative Guide for Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators like Ivacaftor has revolutionized the treatment of Cystic Fibrosis (CF). However, the therapeutic response can vary significantly among individuals, even those with the same CFTR mutation. This variability underscores the critical need for robust preclinical models and validated biomarkers to predict and evaluate drug efficacy. This guide provides a comparative overview of key preclinical models and biomarkers used to assess this compound response, supported by experimental data and detailed protocols.

Preclinical Models: A Comparative Analysis

A variety of in vitro models are utilized to predict patient response to this compound, each with its own advantages and limitations. The choice of model often depends on the specific research question, desired throughput, and the availability of patient-derived samples.[1]

Model TypeDescriptionAdvantagesLimitationsKey Biomarkers
Primary Human Bronchial Epithelial (HBE) Cells Cells are isolated from the bronchi of CF patients and cultured at an air-liquid interface (ALI) to form a differentiated epithelium.[1]Considered the "gold standard" for in vitro validation of CFTR modulators.[1] Closely mimics the physiology of the lung, the primary site of CF pathology.Highly invasive to obtain. Limited availability, especially for rare mutations.[1]Short-circuit current (Isc) measurements
Primary Human Nasal Epithelial (HNE) Cells Cells are obtained from less invasive nasal brushings and cultured similarly to HBE cells.[1]Less invasive sample collection. HNE and HBE cells show similar responses to CFTR modulators. Strong correlation between in vitro responses and clinical outcomes has been demonstrated.Can be challenging to culture.Short-circuit current (Isc) measurements, Nasal Potential Difference (NPD)
Intestinal Organoids 3D structures are grown from rectal biopsy-derived stem cells that self-organize into crypt-villus structures resembling the intestinal epithelium.High-throughput screening capability. Less invasive than bronchial biopsies. Strong correlation between organoid swelling and clinical biomarkers like sweat chloride and FEV1.Does not directly model the lung environment.Forskolin-Induced Swelling (FIS) assay, Intestinal Current Measurement (ICM)
Induced Pluripotent Stem Cells (iPSCs) Patient-specific stem cells are generated from somatic cells (e.g., skin or blood) and then differentiated into relevant cell types like airway or intestinal epithelial cells.Provides a renewable source of patient-specific cells. Allows for testing therapies on different affected cell types from the same individual.Differentiation protocols can be complex and variable. May not fully recapitulate the mature cellular phenotype.Short-circuit current (Isc) measurements

Key Biomarkers for this compound Response

Several biomarkers are employed to quantify the functional restoration of the CFTR protein in response to this compound treatment in preclinical models.

BiomarkerDescriptionPreclinical ModelsMeasurement Principle
Sweat Chloride Concentration (SCC) A primary diagnostic and clinical biomarker for CF. Reduced sweat chloride indicates improved CFTR function.Not directly measured in in vitro models but serves as a key clinical correlate for validating preclinical assays.Pilocarpine iontophoresis stimulates sweating, and the chloride concentration in the collected sweat is measured.
Nasal Potential Difference (NPD) Measures ion transport across the nasal epithelium in vivo. A more normalized NPD reading indicates improved CFTR function.Human Nasal Epithelial (HNE) cells.The voltage difference across the nasal epithelium is measured in response to solutions that inhibit or stimulate ion transport.
Intestinal Current Measurement (ICM) An ex vivo measurement of ion transport across a segment of rectal tissue. Increased chloride secretion in response to CFTR agonists indicates improved function.Intestinal Organoids (can be grown into 2D monolayers for this measurement).A biopsy of rectal tissue is mounted in an Ussing chamber, and the electrical current generated by ion flow is measured.
Forskolin-Induced Swelling (FIS) Assay A functional assay specific to intestinal organoids. Forskolin activates CFTR, leading to fluid secretion into the organoid lumen and subsequent swelling. The degree of swelling correlates with CFTR function.Intestinal Organoids.Organoids are treated with forskolin, and the change in their cross-sectional area is measured over time using live-cell imaging.
Short-circuit current (Isc) A direct measure of transepithelial ion transport in cultured epithelial cells. An increase in CFTR-mediated chloride current indicates a positive response to this compound.HBE cells, HNE cells, iPSC-derived epithelial cells.Cells are cultured on permeable supports and mounted in an Ussing chamber. The current required to nullify the potential difference across the epithelium is measured.

Experimental Protocols

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This protocol is adapted from previously described methods.

  • Organoid Culture: Human intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel) with appropriate growth factors.

  • Seeding: Prior to the assay, organoids are mechanically dissociated and seeded into 96-well plates.

  • This compound Treatment: Organoids are pre-incubated with this compound (or vehicle control) for a specified period (e.g., 18-24 hours) to allow for drug action.

  • Forskolin Stimulation: The assay is initiated by adding a forskolin-containing medium to each well. Forskolin directly activates CFTR, leading to fluid secretion and organoid swelling.

  • Live-Cell Imaging: The plate is transferred to a live-cell imaging system equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Image Acquisition: Brightfield images of the organoids are captured at regular intervals (e.g., every 10-20 minutes) for 1-2 hours.

  • Data Analysis: Image analysis software is used to measure the cross-sectional area of each organoid at each time point. The change in area over time is calculated and used to quantify the swelling response.

Short-Circuit Current (Isc) Measurement in HBE/HNE Cells
  • Cell Culture: Human bronchial or nasal epithelial cells are cultured on permeable filter supports at an air-liquid interface (ALI) for several weeks to allow for full differentiation.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The apical and basolateral sides of the epithelium are bathed in separate physiological solutions.

  • Electrophysiological Recordings: The transepithelial voltage is clamped at 0 mV, and the resulting short-circuit current is continuously recorded.

  • Pharmacological Manipulation: A series of pharmacological agents are added to the apical and basolateral solutions to isolate CFTR-dependent chloride secretion.

    • An ENaC inhibitor (e.g., amiloride) is added to the apical side to block sodium absorption.

    • A CFTR activator (e.g., forskolin) is added to the basolateral side to stimulate CFTR-mediated chloride secretion.

    • This compound is added to assess its potentiation of the CFTR channel.

    • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc in response to each compound is measured and analyzed to determine the level of CFTR function and the effect of this compound.

Visualizing the Pathways and Workflows

This compound's Mechanism of Action on the CFTR Channel

Ivacaftor_Mechanism cluster_membrane Cell Membrane CFTR_Channel CFTR Protein (Gating Mutation) Increased_Opening Increased Channel Open Probability CFTR_Channel->Increased_Opening This compound This compound This compound->CFTR_Channel:head Binds to Chloride_Ion Cl- Chloride_Ion->CFTR_Channel Passage Chloride_Efflux Increased Cl- Efflux Increased_Opening->Chloride_Efflux

Caption: this compound binds to the CFTR protein, increasing channel open probability and chloride efflux.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow Patient_Samples Patient-Derived Samples (Nasal/Rectal Biopsy) Preclinical_Model Establish Preclinical Model (e.g., Organoids, HNE cells) Patient_Samples->Preclinical_Model Ivacaftor_Treatment Treat with this compound vs. Vehicle Control Preclinical_Model->Ivacaftor_Treatment Biomarker_Assay Perform Biomarker Assay (FIS, Isc, etc.) Ivacaftor_Treatment->Biomarker_Assay Data_Analysis Quantitative Analysis of Biomarker Response Biomarker_Assay->Data_Analysis Clinical_Correlation Correlate with Clinical Data (Sweat Chloride, FEV1) Data_Analysis->Clinical_Correlation Validation Validated Biomarker Clinical_Correlation->Validation

Caption: Workflow for validating preclinical biomarkers against clinical outcomes for this compound response.

References

A Comparative Analysis of Ivacaftor's Impact on Different Classes of CFTR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivacaftor's performance across different classes of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mutations, supported by experimental data.

Introduction to this compound and CFTR Mutation Classes

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a protein that functions as a chloride and bicarbonate channel on the surface of epithelial cells.[1] These mutations are categorized into six classes based on the specific defect in the CFTR protein's lifecycle, ranging from complete absence of protein production to reduced channel function or stability at the cell membrane.[1][2]

This compound (trade name Kalydeco) is a CFTR potentiator, a class of drugs that binds to the CFTR protein at the cell surface and increases the probability that the channel is open, thereby enhancing ion flow.[3][4] Its efficacy is highly dependent on the specific CFTR mutation class, as it requires the presence of CFTR protein at the cell surface to exert its effect.

Data Presentation: Quantitative Impact of this compound

The following tables summarize the quantitative effects of this compound on key clinical endpoints—changes in sweat chloride concentration and percent predicted Forced Expiratory Volume in 1 second (ppFEV1)—across different CFTR mutation classes.

Table 1: this compound's Impact on Sweat Chloride Concentration (mmol/L)

CFTR Mutation ClassKey MutationsBaseline Sweat Chloride (mmol/L)Change from Baseline with this compound (mmol/L)Citation(s)
Class I G542X, W1282X>60No significant change
Class II F508del (homozygous)>60No significant change (as monotherapy)
Class III (Gating) G551D~100-48.1 to -53.5
Non-G551D Gating~89.6-48.6 to -53.5
Class IV (Conductance) R117HVariable-24.0
Class V (Reduced Synthesis) A455EVariableVariable (can increase in some cases)
Class VI (Reduced Stability) N/AVariableData not available for monotherapy

Table 2: this compound's Impact on Lung Function (ppFEV1)

CFTR Mutation ClassKey MutationsBaseline ppFEV1 (%)Absolute Change from Baseline with this compound (%)Citation(s)
Class I G542X, W1282XVariableNo significant change
Class II F508del (homozygous)VariableNo significant change (as monotherapy)
Class III (Gating) G551DVariable+10.5 to +10.6
Non-G551D Gating~68+10.9
Class IV (Conductance) R117H (≥18 years)Variable+5.0
Class V (Reduced Synthesis) Residual FunctionVariableImprovement observed
Class VI (Reduced Stability) N/AVariableData not available for monotherapy

Experimental Protocols

In Vitro Measurement of CFTR Function: Ussing Chamber Assay

The Ussing chamber is a key in vitro tool for studying epithelial ion transport and the effects of CFTR modulators like this compound.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells or other relevant epithelial cells expressing the CFTR mutation of interest are cultured on permeable supports until a polarized monolayer with high electrical resistance is formed.

  • Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral sides. Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and continuously gassed with 95% O2/5% CO2.

  • Electrophysiological Recordings: Voltage- and current-passing electrodes are used to measure the transepithelial voltage and short-circuit current (Isc). The Isc is the current required to clamp the transepithelial voltage to zero and represents the net ion transport across the epithelium.

  • Pharmacological Modulation:

    • Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride and bicarbonate transport.

    • Forskolin: Added to stimulate CFTR-mediated chloride secretion through the cAMP pathway.

    • This compound: Added to assess its potentiation of CFTR channel gating. The change in Isc after the addition of this compound indicates the drug's effect on CFTR function.

Clinical Measurement of CFTR Function: Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing CF and is used in clinical trials to measure the in vivo response to CFTR modulators.

Methodology:

  • Sweat Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin, usually the forearm.

  • Sweat Collection: The stimulated area is cleaned, and sweat is collected for 30 minutes onto a pre-weighed piece of filter paper or into a plastic coil.

  • Chloride Analysis: The collected sweat is weighed to determine the volume, and the chloride concentration is measured using a quantitative method such as coulometric titration.

  • Interpretation: A sweat chloride level of 60 mmol/L or greater is consistent with a diagnosis of CF. A significant decrease in sweat chloride concentration following treatment with a CFTR modulator indicates a restoration of CFTR function.

Mandatory Visualization

CFTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CFTR CFTR Channel Phosphorylation Phosphorylation of R-domain AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to GPCR GPCR GPCR->AC Activates Ligand Ligand Ligand->GPCR Binds ATP ATP ATP->CFTR Binds to NBDs ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Phosphorylates R-domain Channel_Opening Channel Opening Phosphorylation->Channel_Opening Leads to Cl_ion Cl- Efflux Channel_Opening->Cl_ion Allows This compound This compound This compound->CFTR Potentiates (holds gate open)

Caption: CFTR channel activation signaling pathway.

CFTR_Mutation_Classes cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane DNA DNA RNA mRNA DNA->RNA Transcription Ribosome Ribosome RNA->Ribosome Translation ClassI Class I: No Protein (e.g., G542X) - No synthesis RNA->ClassI ClassV Class V: Reduced Synthesis (e.g., A455E) - Reduced mRNA RNA->ClassV Protein Nascent CFTR Protein Ribosome->Protein ER Endoplasmic Reticulum (ER) Protein->ER Folding & Processing Golgi Golgi Apparatus ER->Golgi ClassII Class II: Processing Defect (e.g., F508del) - Misfolded, degraded in ER ER->ClassII CFTR_Membrane Mature CFTR Channel Golgi->CFTR_Membrane Trafficking ClassIII Class III: Gating Defect (e.g., G551D) - Does not open properly CFTR_Membrane->ClassIII ClassIV Class IV: Conductance Defect (e.g., R117H) - Reduced ion flow CFTR_Membrane->ClassIV ClassVI Class VI: Reduced Stability - Unstable at cell surface CFTR_Membrane->ClassVI

Caption: Classification of CFTR mutations.

Experimental_Workflow start Start: Patient-derived cells (e.g., HBE) culture Culture cells on permeable supports start->culture ussing Mount in Ussing Chamber culture->ussing baseline Measure Baseline Isc ussing->baseline stimulate Stimulate with Forskolin baseline->stimulate This compound Add this compound stimulate->this compound measure Measure Change in Isc This compound->measure end End: Quantify this compound Efficacy measure->end

Caption: In vitro evaluation of this compound efficacy.

Comparative Analysis of this compound's Impact

Class I: Protein Production Mutations Mutations in this class, such as nonsense mutations (e.g., G542X), lead to a premature stop codon, resulting in the production of a truncated, non-functional protein or no protein at all. Consequently, this compound monotherapy is ineffective for this class as there is no CFTR protein at the cell surface for it to potentiate.

Class II: Protein Processing Mutations The most common CF mutation, F508del, belongs to this class. It results in a misfolded CFTR protein that is recognized by the cell's quality control system and degraded in the endoplasmic reticulum, preventing it from reaching the cell surface in significant amounts. As a result, this compound as a standalone therapy has no significant clinical benefit for individuals homozygous for the F508del mutation because of the lack of protein at the cell surface to act upon. However, this compound is a key component of combination therapies (with "correctors" that help the F508del-CFTR protein fold correctly and traffic to the cell surface) for this class of mutations.

Class III: Gating Mutations This class of mutations, including G551D, results in CFTR protein that reaches the cell surface but has a defective channel gate that does not open properly. This compound is highly effective for these mutations as it directly addresses this gating defect by binding to the channel and increasing its open probability. Clinical trials have demonstrated substantial and sustained improvements in lung function (ppFEV1) and a significant reduction in sweat chloride concentrations in patients with gating mutations treated with this compound.

Class IV: Conductance Mutations Class IV mutations, such as R117H, produce a CFTR protein that is present at the cell surface and opens, but has a faulty pore, leading to reduced chloride conductance. This compound has shown clinical benefit for some Class IV mutations, like R117H, by increasing the channel's open time, which helps to compensate for the reduced ion flow. The improvements in ppFEV1 and sweat chloride are generally more modest compared to those seen in patients with gating mutations.

Class V: Reduced Synthesis Mutations These mutations result in a reduced amount of functional CFTR protein reaching the cell surface due to issues with protein synthesis or splicing. For some of these "residual function" mutations, this compound can provide a clinical benefit by maximizing the function of the limited amount of CFTR protein that is present. However, the response can be variable, and in some cases, such as with the A455E mutation, this compound has been observed to paradoxically increase sweat chloride levels.

Class VI: Reduced Stability Mutations Class VI mutations lead to a reduced stability of the CFTR protein at the cell surface, resulting in increased turnover and fewer channels available for ion transport. There is limited clinical data on the efficacy of this compound monotherapy for this class of mutations. In principle, by increasing the open probability of the channels that are present, this compound could offer some benefit, but this has not been extensively studied in isolation.

Conclusion

This compound has revolutionized the treatment of Cystic Fibrosis for a subset of patients by targeting the underlying molecular defect. Its efficacy is highly dependent on the specific class of CFTR mutation. It is most effective for Class III gating mutations where it directly counteracts the primary defect. It also provides benefit for certain Class IV and V residual function mutations by enhancing the activity of the limited functional protein. However, as a monotherapy, it is ineffective for Class I and II mutations where there is an absence or significant reduction of CFTR protein at the cell surface. This detailed understanding of this compound's differential impact is crucial for the continued development of precision medicine for all individuals with Cystic Fibrosis.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Ivacaftor is paramount. Adherence to rigorous safety protocols minimizes risks and ensures a secure laboratory environment. This guide provides comprehensive, step-by-step instructions for the safe management of this compound.

Hazard Identification and Personal Protective Equipment

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, others indicate potential health effects.[1][2] One SDS classifies it under GHS as causing skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[3] Another suggests it is suspected of damaging fertility or the unborn child.[2][4] Given the varied classifications, a cautious approach to handling is essential.

The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound, based on information from multiple safety data sheets.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Glasses/GogglesWear tightly fitting safety goggles with side-shields.
Hand Protection GlovesChemical-resistant, impervious gloves should be worn. Inspect gloves prior to use.
Skin and Body Protection Lab Coat/Protective ClothingWear a lab coat or impervious clothing to prevent skin contact.
Respiratory Protection RespiratorUse only in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.

Spill Management:

  • Containment: Prevent further leakage or spreading of the spill if it is safe to do so.

  • Minimize Dust: For powdered this compound, cover the spill with a plastic sheet or tarp to minimize dust formation.

  • Collection: Mechanically collect the spilled material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.

  • Cleaning: After the material has been collected, thoroughly clean the contaminated surface.

Disposal Plan:

  • Segregation: Isolate this compound waste from other laboratory waste streams in a designated, clearly labeled, and sealed container.

  • Method: The preferred method for the disposal of this compound is controlled incineration with flue gas scrubbing. This should be carried out by a licensed professional waste disposal service.

  • Prohibition: Discharging this compound into sewer systems is prohibited.

Experimental Protocols

While specific experimental protocols involving this compound will vary depending on the research, the following general steps should be integrated into any procedure:

  • Pre-Experiment Safety Review: Before beginning any work, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition. Confirm that the fume hood or ventilated area is functioning correctly.

  • Preparation: Don all required PPE as outlined in the table above.

  • Handling: Conduct all manipulations of solid this compound within a fume hood to prevent inhalation of dust.

  • Post-Experiment: Decontaminate all surfaces and equipment that came into contact with this compound.

  • Waste Disposal: Dispose of all waste materials containing this compound according to the disposal plan.

Ivacaftor_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don PPE: - Goggles - Gloves - Lab Coat A->B C Work in Fume Hood B->C Proceed to Handling D Conduct Experiment C->D E Decontaminate Surfaces D->E Experiment Complete F Segregate Waste E->F G Dispose via Incineration F->G S1 Contain Spill S2 Cover to Minimize Dust S1->S2 S3 Collect with Spark-Proof Tools S2->S3 S4 Place in Labeled Container S3->S4 S4->F

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.